molecular formula C10H14O4 B3025925 Zinnol CAS No. 148717-78-6

Zinnol

货号: B3025925
CAS 编号: 148717-78-6
分子量: 198.22 g/mol
InChI 键: SBITWTIJPCFPQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Zinnol is a fungal metabolite that was originally isolated from the species Alternaria cichorii . Its chemical structure is identified as 5-hydroxy-3-methoxy-4-methyl-1,2-benzenedimethanol . As a specialized microbial compound, this compound is of significant interest in natural product research and phytochemical studies. Researchers can utilize this compound to explore its potential biological activities and ecological roles. Available as a high-purity reagent, this compound is provided for research and development purposes in microbiology and chemistry laboratories. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBITWTIJPCFPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)CO)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic that acts as a prodrug of cefuroxime.[1] Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[2][3] This guide provides a detailed overview of its molecular mechanism, the relevant biochemical pathways, quantitative pharmacokinetic data, and representative experimental protocols.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefuroxime axetil is orally administered and absorbed from the gastrointestinal tract. It is then rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[3][4] Cefuroxime exerts its bactericidal activity by interfering with the final and crucial step of peptidoglycan synthesis in the bacterial cell wall.[5][6]

The primary molecular targets of cefuroxime are the penicillin-binding proteins (PBPs).[7][8] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the cross-linking of peptidoglycan chains.[9][10] By binding to these proteins, cefuroxime inhibits their enzymatic activity.[4][11] This inhibition prevents the formation of a stable and rigid cell wall, leading to cell lysis and bacterial death.[3][7]

The following diagram illustrates the signaling pathway of bacterial cell wall synthesis and the point of inhibition by cefuroxime.

cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid -pentapeptide (UDP-NAM) UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylation Cross_Linked_PG Cross-Linked Peptidoglycan Glycan_Chain->Cross_Linked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs - Transpeptidases) PBP->Cross_Linked_PG Catalyzes Cefuroxime Cefuroxime Cefuroxime->PBP Inhibits

Inhibition of Bacterial Peptidoglycan Synthesis by Cefuroxime.

Quantitative Data: Pharmacokinetics of Cefuroxime Axetil

The absorption and disposition of cefuroxime axetil have been quantified in several studies. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetics of Cefuroxime Axetil in Adults with Varying Renal Function

Group (Creatinine Clearance, mL/min) Serum Half-life (T½, hours)
> 85 (Normal) 1.4 ± 0.33
50 to 84 2.4 ± 0.65
15 to 49 4.6 ± 2.32
< 15 16.8 ± 10.2

Data from a study involving a single oral dose of 500 mg cefuroxime.[12]

Table 2: Pharmacokinetics of Cefuroxime Axetil Suspension in Infants and Children

Dose (mg/kg) Cmax (µg/mL) Tmax (hours)
10 3.3 3.6
15 5.1 2.7
20 7.0 3.1

Data from a study where the suspension was administered with milk or milk formula.[6][13]

Table 3: Bioavailability of Cefuroxime Axetil Formulations in Healthy Volunteers

Formulation (250 mg dose) Relative Cmax (%) Relative AUC (%)
Granules 100 100
Tablets 139 127

AUC: Area under the concentration-time curve. Cmax: Maximum serum concentration.[14]

Experimental Protocols

4.1 Protocol for a Pharmacokinetic Study of Cefuroxime Axetil

This section outlines a representative experimental design for determining the pharmacokinetic profile of orally administered cefuroxime axetil in healthy volunteers.

Objective: To determine the single-dose pharmacokinetics of cefuroxime axetil tablets.

Study Population: Healthy adult volunteers with normal renal function.

Procedure:

  • Informed Consent: Obtain written informed consent from all participants.

  • Dosing: Administer a single oral dose of cefuroxime axetil (e. g., 250 mg or 500 mg tablet) with a standardized meal to enhance absorption.[3][4]

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e. g., 0.5, 1, 1.5, 2, 3, 4, and 6 hours).[15]

  • Plasma Separation: Centrifuge the blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

  • Drug Concentration Analysis: Determine the concentration of cefuroxime in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T½) from the plasma concentration-time data.

The following diagram illustrates the workflow for this type of pharmacokinetic study.

cluster_setup Study Setup cluster_execution Experimental Execution cluster_analysis Data Analysis A Recruit Healthy Volunteers B Obtain Informed Consent A->B C Administer Single Oral Dose of Cefuroxime Axetil B->C D Collect Blood Samples at Timed Intervals C->D E Process Samples to Isolate Plasma D->E F Store Plasma at ≤ -20°C E->F G Quantify Cefuroxime Concentration (HPLC) F->G H Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) G->H I Statistical Analysis and Reporting H->I

Workflow for a Cefuroxime Axetil Pharmacokinetic Study.

Conclusion

Cefuroxime axetil, through its active metabolite cefuroxime, is a potent bactericidal agent that targets the biosynthesis of the bacterial cell wall. Its mechanism of action, centered on the inhibition of penicillin-binding proteins, is well-established. The provided quantitative data and experimental protocols offer a framework for further research and development in the field of antibacterial therapeutics.

References

An In-depth Technical Guide to Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Zinnol" is not a recognized chemical entity in scientific literature. This guide pertains to Cefuroxime axetil , the active ingredient in the antibiotic marketed under the brand name Zinnat , which is likely the intended subject of the query.[1][2][3][4]

Introduction: Cefuroxime axetil is a second-generation oral cephalosporin (B10832234) antibiotic.[5] It is an acetoxyethyl ester prodrug of cefuroxime, which becomes active in the body after in vivo hydrolysis.[5] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cefuroxime axetil is a semisynthetic cephalosporin antibacterial drug.[6] Its chemical name is (RS)-1-hydroxyethyl (6R,7R)-7-[2-(2-furyl)glyoxyl-amido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]-oct-2-ene-2-carboxylate, 72-(Z)-(O-methyl-oxime), 1-acetate 3-carbamate.[6][7]

Chemical Structure:

Chemical structure of Cefuroxime axetil

Image Credit: Wikimedia Commons

The structure features a β-lactam ring, which is characteristic of cephalosporin and penicillin antibiotics and is crucial for its antibacterial activity.[5][8]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Cefuroxime axetil.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₄O₁₀S[5][6][9][10]
Molecular Weight 510.47 g/mol [5][6]
CAS Number 64544-07-6[5][9]
Appearance Amorphous form[6]
IUPAC Name 1-Acetoxyethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(2-furyl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[5]

Pharmacokinetics

Cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to its active form, cefuroxime.[5][6] The axetil moiety is metabolized to acetaldehyde (B116499) and acetic acid.[9]

Pharmacokinetic Parameters:

ParameterDescriptionValueReference
Bioavailability Absorption is greater when taken after food, increasing from 37% (fasting) to 52% (fed).37% - 52%[5][7]
Metabolism Hydrolyzed by esterases to the active compound, cefuroxime. Cefuroxime itself is not metabolized.-[5][9]
Excretion Cefuroxime is eliminated unchanged in the urine through both glomerular filtration and tubular secretion.-[5][8]
Distribution Found in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion after administration.-[5]

Mechanism of Action and Signaling Pathway

Cefuroxime is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][11] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][11] Cefuroxime exhibits stability against many bacterial β-lactamases, making it effective against a range of common pathogens.[1]

Cefuroxime_Mechanism_of_Action cluster_drug Drug Action cluster_bacteria Bacterial Cell Cefuroxime_Axetil Cefuroxime Axetil (Oral Prodrug) Esterases Esterases (Intestinal Mucosa, Blood) Cefuroxime_Axetil->Esterases Hydrolysis Cefuroxime Cefuroxime (Active Form) Esterases->Cefuroxime releases PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking Cefuroxime->Peptidoglycan Blocks PBP->Peptidoglycan catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall leads to Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of Cefuroxime axetil from oral administration to bacterial cell lysis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Cefuroxime Axetil Estimation

This protocol describes a method for the quantitative determination of Cefuroxime axetil in pharmaceutical formulations.

  • Objective: To develop a rapid, sensitive, and validated HPLC method for the estimation of Cefuroxime axetil.[8]

  • Methodology:

    • Chromatographic System: A standard HPLC system equipped with a UV detector.

    • Mobile Phase: A binary mixture of Methanol and 0.01M potassium dihydrogen orthophosphate buffer in a 60:40 v/v ratio.[8]

    • Column: A suitable C18 column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 278 nm).

    • Standard Preparation: A standard solution of Cefuroxime axetil is prepared in the mobile phase.

    • Sample Preparation: The pharmaceutical formulation is dissolved and diluted in the mobile phase to a known concentration.

    • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas are recorded.

    • Calculation: The concentration of Cefuroxime axetil in the sample is determined by comparing its peak area with that of the standard.

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (Methanol:Buffer 60:40) start->prep_mobile prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_system Equilibrate HPLC System prep_mobile->hplc_system inject Inject Standard & Sample prep_std->inject prep_sample->inject hplc_system->inject run Run Chromatography inject->run detect Detect at UV Wavelength run->detect analyze Analyze Chromatogram (Peak Area, Retention Time) detect->analyze calculate Calculate Concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for the HPLC estimation of Cefuroxime axetil.

2. Antimicrobial Susceptibility Testing (AST)

AST is performed to determine the in vitro activity of Cefuroxime against bacterial pathogens.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefuroxime for a specific bacterium.

  • Methodology (Broth Microdilution):

    • Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth media.

    • Drug Dilution: Perform serial two-fold dilutions of Cefuroxime in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at a specified temperature (e.g., 35-37°C) for 16-20 hours.

    • Result Interpretation: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible bacterial growth.

Therapeutic Indications

Cefuroxime axetil is indicated for the treatment of mild to moderately severe infections caused by susceptible bacteria.[1][3] Common indications include:

  • Upper and lower respiratory tract infections (e.g., otitis media, sinusitis, bronchitis).[1][3][12]

  • Urinary tract infections.[1][3]

  • Skin and soft tissue infections.[1][3]

  • Treatment of early Lyme disease.[3]

  • Acute uncomplicated gonorrhea.[1]

References

The Discovery and Isolation of Zinnol from Alternaria solani: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinnol, a phytotoxin produced by the plant pathogenic fungus Alternaria solani, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, extraction, and chromatographic purification. Furthermore, this document summarizes the key quantitative and spectroscopic data essential for the identification and characterization of this compound and presents a plausible biosynthetic pathway for this polyketide-derived secondary metabolite. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Alternaria solani is a devastating phytopathogenic fungus responsible for early blight disease in a variety of economically important crops, particularly potatoes and tomatoes.[1] Beyond its impact on agriculture, this fungus is a prolific producer of a diverse array of secondary metabolites, including a class of phytotoxins known as this compound and its derivatives.[2][3] First identified from Alternaria zinniae, this compound has also been isolated from Alternaria solani and other species within the genus.[4]

The core chemical structure of this compound and its analogues has been a subject of interest due to their potential cytotoxic and other biological activities.[2] This has prompted further investigation into their isolation and characterization to explore their potential as lead compounds in drug discovery programs. This guide provides an in-depth look at the methodologies involved in isolating this compound from Alternaria solani, from fungal culture to the purification of the final compound.

Experimental Protocols

The isolation of this compound from Alternaria solani is a multi-step process that begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent chromatographic purification. The following protocols are a synthesis of methodologies described in the literature for the isolation of this compound and related compounds from Alternaria species.

Fungal Culture and Fermentation

The production of this compound is initiated by the large-scale fermentation of Alternaria solani.

Materials:

  • Pure culture of Alternaria solani

  • Potato Dextrose Agar (B569324) (PDA) plates[5]

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized medium)[6]

  • Sterile flasks or fermenter

  • Incubator shaker

Procedure:

  • Activation of Fungal Strain: A pure culture of Alternaria solani is grown on PDA plates at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.[7][8]

  • Inoculation: A small piece of the agar containing the fungal mycelium is used to inoculate a starter culture in a liquid medium. This is then incubated at 25-28°C on a shaker at 150-200 rpm for 3-5 days.

  • Large-Scale Fermentation: The starter culture is used to inoculate a larger volume of the fermentation medium. The fermentation is carried out for 14-21 days under the same temperature and agitation conditions. The production of secondary metabolites like this compound can vary significantly between different isolates and fermentation conditions.[1]

Extraction of Crude Metabolites

Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted.

Materials:

  • Fermentation culture

  • Filter paper or centrifugation equipment

  • Organic solvent (e.g., ethyl acetate (B1210297) or chloroform)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelia and Broth: The fungal culture is filtered or centrifuged to separate the mycelial mass from the liquid broth.

  • Solvent Extraction: The culture filtrate is transferred to a separatory funnel and extracted three times with an equal volume of an organic solvent such as ethyl acetate or chloroform. The mycelia can also be extracted separately by soaking in the same solvent.

  • Concentration: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.

This is the primary method for the initial fractionation of the crude extract.

Materials:

Procedure:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent like hexane.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[9] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Fractions containing the compound of interest, as identified by TLC, are pooled together for further purification.

For final purification, preparative TLC can be employed.

Materials:

  • Preparative TLC plates (e.g., silica gel 60 F254)[10]

  • Developing chamber

  • Appropriate solvent system (determined by analytical TLC)[11]

  • UV lamp for visualization

  • Scraper and elution solvent (e.g., methanol (B129727) or ethyl acetate)[12]

Procedure:

  • Sample Application: The partially purified fraction is dissolved in a minimal amount of a volatile solvent and applied as a narrow band onto the preparative TLC plate.[13]

  • Development: The plate is developed in a chamber saturated with the chosen solvent system.

  • Visualization and Isolation: The separated bands are visualized under a UV lamp. The band corresponding to this compound is marked and scraped off the plate.[10]

  • Elution: The scraped silica is extracted with a polar solvent to elute the pure compound. The solvent is then evaporated to yield purified this compound.[12]

Data Presentation

Quantitative Data

While specific yield and purity data for the isolation of this compound from Alternaria solani are not extensively reported in the available literature, the following table provides a template for recording such data during the isolation process. Yields of this compound derivatives from other Alternaria species have been reported in the range of milligrams from several liters of culture.

ParameterValueUnit
Fungal Culture VolumeL
Crude Extract Yieldg
Purified this compound Yieldmg
Purity (by HPLC)%
Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar compounds and general spectral databases.[14][15]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1~130
2~135
3~158
4~115
5~150
6~1206.5-7.0 (s)
7 (CH₃)~102.0-2.2 (s)
8 (OCH₃)~553.7-3.9 (s)
1' (CH₂)~604.5-4.7 (d)
2' (CH₂)~604.5-4.7 (d)
1'' (O-CH₂)~704.4-4.6 (d)
2'' (CH)~1205.3-5.5 (t)
3'' (C)~140
4'' (CH₃)~251.7-1.8 (s)
5'' (CH₃)~181.7-1.8 (s)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.

m/z ValueRelative Intensity (%)Putative Fragment
[M]+Molecular Ion
[M-CH₃]+Loss of a methyl group
[M-OCH₃]+Loss of a methoxy (B1213986) group
[M-C₅H₈]+Loss of the isoprene (B109036) unit

Mandatory Visualizations

Experimental Workflow

The overall process for the isolation and purification of this compound from Alternaria solani can be visualized as a sequential workflow.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Alternaria solani Culture B Liquid Fermentation A->B Inoculation C Filtration / Centrifugation B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Preparative TLC H->I J Purified this compound I->J

Caption: Workflow for the isolation and purification of this compound.

Plausible Biosynthetic Pathway

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[16] The biosynthesis is thought to proceed through the condensation of acetyl-CoA and malonyl-CoA units.[17]

biosynthetic_pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Polyketide Synthase (PKS)->Polyketide Chain Cyclization & Aromatization Cyclization & Aromatization Polyketide Chain->Cyclization & Aromatization Orsellinic Acid Core Orsellinic Acid Core Cyclization & Aromatization->Orsellinic Acid Core Modification Enzymes Modification Enzymes Orsellinic Acid Core->Modification Enzymes Methylation, Prenylation, Reduction This compound This compound Modification Enzymes->this compound

Caption: Plausible biosynthetic pathway of this compound.

Conclusion

This technical guide outlines the discovery and provides a detailed framework for the isolation and characterization of this compound from Alternaria solani. While the specific quantitative yields and detailed spectroscopic data for this compound from this particular species require further dedicated studies, the presented protocols, based on established methodologies for related natural products, offer a robust starting point for researchers. The provided diagrams for the experimental workflow and the plausible biosynthetic pathway serve as valuable visual aids for understanding the key processes involved. Further research into the bioactivity and mechanism of action of this compound is warranted and may lead to the development of novel therapeutic agents.

References

Zinnol Target Identification in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for identifying the molecular targets of Zinnol, a novel anti-cancer compound. We detail the experimental protocols for key target identification strategies, including affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS). Furthermore, we present a plausible mechanism of action for this compound, focusing on its inhibitory effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. The quantitative data from these hypothetical studies are summarized, and the core signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mode of action.

Introduction

The discovery of novel anti-cancer agents with specific molecular targets is a cornerstone of modern oncology.[1][2] this compound has emerged as a promising therapeutic candidate, demonstrating potent anti-proliferative effects in various cancer cell lines. Understanding the precise molecular mechanism of action of this compound is crucial for its clinical development and for identifying patient populations most likely to respond to treatment. This guide outlines a systematic approach to identifying the direct binding targets of this compound in cancer cells and elucidating its impact on key signaling pathways.

Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Preliminary evidence suggests that this compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism and is one of the most frequently activated signaling pathways in human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->Akt inhibits

Figure 1: Proposed this compound inhibition of the PI3K/Akt/mTOR signaling pathway.

Target Identification Methodologies

A multi-pronged approach employing various proteomic techniques is essential for the confident identification of this compound's molecular targets.[3][4]

Affinity Chromatography coupled with Mass Spectrometry

Affinity chromatography is a classical and powerful method for identifying direct protein targets of small molecules.[5] This technique involves immobilizing a modified version of this compound onto a solid support to "pull down" its binding partners from a complex protein mixture, such as a cancer cell lysate. The captured proteins are then identified by mass spectrometry.

Affinity_Chromatography_Workflow Zinnol_probe This compound-biotin probe synthesis Immobilization Immobilization on streptavidin beads Zinnol_probe->Immobilization Incubation Incubation Immobilization->Incubation Lysate Cancer cell lysate Lysate->Incubation Wash Washing steps to remove non-specific binders Incubation->Wash Elution Elution of bound proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Target_ID Target Protein Identification MS->Target_ID

Figure 2: Workflow for this compound target identification using affinity chromatography.

Experimental Protocol:

  • Probe Synthesis: Synthesize a this compound analog with a linker attached to a biotin (B1667282) molecule. The attachment point should be at a position on the this compound molecule that does not interfere with its biological activity.

  • Immobilization: Incubate the this compound-biotin probe with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the probe.

  • Cell Lysis: Prepare a whole-cell lysate from a cancer cell line of interest (e.g., MCF-7, A549) under non-denaturing conditions to preserve protein-protein interactions.

  • Incubation: Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or by denaturing the proteins.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that identifies drug targets based on the principle that a protein's thermal stability is altered upon ligand binding.[6] This method can be performed in intact cells or cell lysates.

Experimental Protocol:

  • Treatment: Treat cancer cells or cell lysates with either this compound or a vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells (if treated in intact form) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method for identifying protein targets that relies on the principle that drug binding can stabilize a protein against proteolysis.[5][7]

DARTS_Workflow Lysate Cancer cell lysate Treatment Treat with this compound or vehicle Lysate->Treatment Protease Add protease (e.g., thermolysin) Treatment->Protease Digestion Limited digestion Protease->Digestion SDS_PAGE SDS-PAGE analysis Digestion->SDS_PAGE MS_analysis In-gel digestion and LC-MS/MS SDS_PAGE->MS_analysis Target_ID Identification of protected protein MS_analysis->Target_ID

Figure 3: Experimental workflow for the DARTS method.

Experimental Protocol:

  • Treatment: Incubate cell lysates with this compound or a vehicle control.

  • Protease Digestion: Subject the lysates to limited proteolysis with a non-specific protease (e.g., pronase or thermolysin).

  • Analysis: Analyze the protein digestion patterns by SDS-PAGE. Proteins that are protected from digestion in the presence of this compound will appear as more intense bands compared to the vehicle control.

  • Identification: Excise the protected protein bands from the gel and identify them using mass spectrometry.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from experiments aimed at characterizing the interaction of this compound with its putative target, Akt, and its cellular effects.

Table 1: In Vitro Kinase Inhibition Assay

KinaseThis compound IC₅₀ (nM)
Akt150
Akt275
Akt360
PI3Kα> 10,000
mTOR> 10,000
PDK18,500

Table 2: this compound Cytotoxicity in Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)
MCF-7Breast1.2
A549Lung2.5
U87-MGGlioblastoma1.8
HCT116Colon3.1

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Akt

TreatmentMelting Temperature (Tₘ) (°C)
Vehicle48.5
This compound (10 µM)53.2

Table 4: Proteomic Analysis of this compound-Treated Cells (Fold Change)

ProteinFunctionFold Change (this compound vs. Vehicle)
p-Akt (S473)Akt activation-3.5
p-S6K (T389)mTORC1 substrate-2.8
p-4E-BP1 (T37/46)mTORC1 substrate-2.5
Cyclin D1Cell cycle progression-2.1
Bcl-2Anti-apoptotic-1.9

Conclusion

The systematic application of the target identification methodologies outlined in this guide will be instrumental in definitively identifying the molecular targets of this compound and elucidating its mechanism of action. The hypothetical data presented suggest that this compound is a potent inhibitor of the Akt kinase, leading to the suppression of the PI3K/Akt/mTOR signaling pathway and subsequent inhibition of cancer cell proliferation. These findings provide a strong rationale for the continued preclinical and clinical development of this compound as a targeted anti-cancer therapeutic. Future studies should focus on validating these targets in vivo and exploring potential biomarkers for predicting patient response to this compound.

References

The Emerging Role of Cinnoline Derivatives in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (B1195905), a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the interaction of cinnoline derivatives with key cellular signaling pathways, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The initial focus on a "Zinnol signaling pathway" was determined to be a likely misspelling of "Cinnoline," a compound class with significant and well-documented engagement with critical intracellular signaling cascades. This guide will focus on the established interactions of cinnoline derivatives with several therapeutically relevant pathways.

Core Signaling Pathways Targeted by Cinnoline Derivatives

Cinnoline-based compounds have been identified as potent modulators of several signaling pathways implicated in cancer and other diseases. This section details the major pathways affected and the inhibitory activities of representative cinnoline derivatives.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. A series of cinnoline derivatives has been developed and identified as potent inhibitors of PI3K isoforms.

Quantitative Data Summary: PI3K Inhibition by Cinnoline Derivatives

The following table summarizes the in vitro inhibitory activity of representative cinnoline derivatives against various PI3K isoforms and their anti-proliferative effects on different cancer cell lines.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Cell Line (Cancer Type)Anti-proliferative IC₅₀ (µM)
Cinnoline Derivative 25 Not specifiedNot specifiedNot specifiedNot specifiedHCT116 (Colon)0.264[1]
A549 (Lung)2.04[1]
MCF-7 (Breast)1.14[1]
Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f Not specifiedNot specified170[2]Not specifiedRaji (Lymphoma)2.1[2]
Ramos (Lymphoma)2.65[2]

Signaling Pathway Diagram: PI3K/Akt Inhibition by Cinnoline Derivatives

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pi3k->pip3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream Promotes cinnoline Cinnoline Derivative cinnoline->pi3k

PI3K/Akt signaling pathway and inhibition by cinnoline derivatives.
Receptor Tyrosine Kinase (RTK) Signaling: c-Met and VEGFR

Cinnoline derivatives have also been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways that control cell growth, differentiation, and angiogenesis. Dysregulation of RTKs like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.

Quantitative Data Summary: c-Met and VEGFR Inhibition by Cinnoline and Related Quinoline (B57606) Derivatives

The following table presents the inhibitory activities of cinnoline and structurally related quinoline derivatives against c-Met and VEGFR, as well as their anti-proliferative effects.

Compound IDTargetEnzymatic IC₅₀ (nM)Cell Line (Cancer Type)Anti-proliferative IC₅₀ (µM)
Quinoline Derivative 26 c-Met9.3[3]MKN45 (Gastric)0.093[3]
Quinoline Derivative 27 c-Met19[3]VariousNot specified
Quinoline Derivative 28 c-Met64[3]VariousNot specified
Isatin Derivative 13 VEGFR-269.11[4]Caco-2 (Colon)9.3[4]
Isatin Derivative 14 VEGFR-285.89[4]Caco-2 (Colon)5.7[4]
Quinoline Derivative 9 VEGFR-298.53[4]Caco-2 (Colon)Not specified

Signaling Pathway Diagram: RTK Inhibition by Cinnoline Derivatives

RTK_Pathway ligand Growth Factor (e.g., HGF, VEGF) rtk RTK (c-Met / VEGFR) ligand->rtk Binds & Activates ras Ras rtk->ras Activates pi3k PI3K rtk->pi3k Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates downstream Cell Proliferation, Angiogenesis, Metastasis erk->downstream Promotes akt Akt pi3k->akt Activates akt->downstream Promotes cinnoline Cinnoline Derivative cinnoline->rtk

RTK signaling and inhibition by cinnoline derivatives.
Phosphodiesterase 10A (PDE10A) Signaling

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for signal transduction. PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of neurological and psychiatric disorders.

Quantitative Data Summary: PDE10A Inhibition by Cinnoline Derivatives

The following table lists the inhibitory potency of several cinnoline analogues against PDE10A.

Compound IDPDE10A IC₅₀ (nM)
Cinnoline Analogue 13a 18.4[5]
Cinnoline Analogue 26a 1.52[5]
Cinnoline Analogue 26b 2.86[5]
Cinnoline Analogue 26e 9.80[5]
6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 41 1.52[6]
6,7-dimethoxy-4-(pyridin-3-yl)cinnoline 42 2.86[6]
Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling. BTK inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.

Quantitative Data Summary: BTK Inhibition by Cinnoline and Related Derivatives

The following table summarizes the inhibitory activity of cinnoline and related compounds against BTK.

Compound IDBTK IC₅₀ (nM)
Benzofuro[3,2-b]pyridin-2(1H)-one Derivative 6f 74[2]
1,3,5-triazine derivative 12 21[7]
Pyrazolo[3,4-d]pyrimidine 16 27[7]
CGI-1746 1.9[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of cinnoline derivatives with the signaling pathways described above.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol details the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with a cinnoline derivative.[8][9][10]

a. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., HCT116, A549, or MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the cinnoline derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

b. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and downstream targets (e.g., mTOR, S6K) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram: Western Blot Analysis

Western_Blot_Workflow start Cell Culture & Treatment with Cinnoline Derivative lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

General workflow for Western blot analysis of signaling pathways.
In Vitro Kinase Assay (c-Met, VEGFR, BTK)

This protocol describes a general method for determining the in vitro inhibitory activity of cinnoline derivatives against purified kinases.[11][12][13]

a. Reagents and Materials:

  • Purified recombinant kinase (e.g., c-Met, VEGFR-2, or BTK)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Cinnoline derivative stock solution (in DMSO)

  • A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • 96- or 384-well plates

b. Assay Procedure:

  • Prepare serial dilutions of the cinnoline derivative in the kinase assay buffer.

  • In a multi-well plate, add the kinase, the substrate, and the diluted cinnoline derivative or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection system. For luminescence-based assays, a reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based PDE10A Inhibition Assay

This protocol outlines a cell-based assay to screen for PDE10A inhibitors using a reporter gene assay.[14][15]

a. Cell Line and Reagents:

  • A stable cell line expressing PDE10A (e.g., HEK-293)

  • A reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (pCRE-Luc)

  • Transient transfection reagent

  • Cinnoline derivative stock solution (in DMSO)

  • Luciferase assay reagent

b. Assay Procedure:

  • Seed the PDE10A-expressing cells in a 96-well plate.

  • Transfect the cells with the pCRE-Luc reporter plasmid.

  • After an appropriate incubation period for plasmid expression, treat the cells with various concentrations of the cinnoline derivative or a vehicle control.

  • Incubate for a specified time to allow for the inhibition of PDE10A and the subsequent accumulation of cAMP and activation of the CRE-luciferase reporter.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity corresponds to the inhibition of PDE10A.

  • Calculate the fold-change in luciferase activity for each compound concentration relative to the vehicle control and determine the EC₅₀ value.

Conclusion

Cinnoline and its derivatives represent a promising class of compounds with the potential to modulate multiple key signaling pathways implicated in a range of diseases, particularly cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the potency and selectivity of cinnoline derivatives for specific targets, as well as evaluating their efficacy and safety in preclinical and clinical settings.

References

In vitro cytotoxic effects of Zinnol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the In Vitro Cytotoxic Effects of Zinnol Derivatives

This guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of this compound derivatives, with a focus on recently discovered compounds. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and natural product chemistry.

Introduction to this compound Derivatives

This compound is a metabolite produced by various fungi of the Alternaria genus. Recently, chemical investigation of the plant pathogen Alternaria solani has led to the isolation of several new this compound derivatives, including an unprecedented alternariol-zinnol hybrid, alternsolain A, and six previously undescribed derivatives, alternsolains B-G.[1] These discoveries have enriched the chemical diversity of Zinnols and highlighted their potential as a source of novel anticancer drug candidates. One of the known compounds isolated in this study demonstrated potent cytotoxic activities against several human cancer cell lines, warranting further investigation into the therapeutic potential of this class of compounds.[1]

Quantitative Data on Cytotoxic Effects

A known this compound derivative, referred to as compound 9 in a recent study, has shown significant cytotoxic activity against three human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (μM)
HL-60Human promyelocytic leukemia10.73 ± 0.08
MDA-MB-231Human breast adenocarcinoma19.40 ± 0.97
SW480Human colon adenocarcinoma29.72 ± 1.61
Data extracted from Li et al., Phytochemistry, 2026.[1]

Experimental Protocols

While the specific experimental details for the cytotoxicity assays of the this compound derivatives are not extensively published, this section outlines a standard protocol for determining the in vitro cytotoxic effects of a compound using a colorimetric assay such as the MTT assay. This is a widely accepted method for assessing cell viability and proliferation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, MDA-MB-231, SW480)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivative stock solution is serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the wells. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound Derivative compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Read Absorbance solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade This compound This compound Derivative bcl2_family Bcl-2 Family Regulation This compound->bcl2_family Induces Stress bax_bak Bax/Bak Activation bcl2_family->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Preclinical Evaluation of Zinnol's Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Zinnol, a novel investigational anticancer agent. The document details the cytotoxic and pro-apoptotic activity of this compound across a panel of human cancer cell lines and in a murine xenograft model. Methodologies for the key experimental assays are presented to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway. All quantitative data are summarized in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's anticancer profile.

Introduction

The discovery and development of novel, targeted anticancer therapies remain a cornerstone of oncological research. This compound is a synthetic small molecule compound that has demonstrated potent antiproliferative effects in preliminary screenings. This document outlines the subsequent in-depth preclinical evaluation to characterize its anticancer activity and elucidate its mechanism of action. The studies presented herein provide the foundational data supporting the further clinical development of this compound as a potential therapeutic agent for various malignancies.

In Vitro Cytotoxicity of this compound

This compound exhibits dose-dependent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to the compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5 ± 0.3
MDA-MB-231Breast Adenocarcinoma5.1 ± 0.6
A549Non-Small Cell Lung Carcinoma3.2 ± 0.4
HCT116Colorectal Carcinoma1.8 ± 0.2
PC-3Prostate Carcinoma4.5 ± 0.5

This compound Induces Apoptosis and Cell Cycle Arrest

To determine the mechanism of this compound-induced cell death, apoptosis assays and cell cycle analysis were performed on HCT116 cells treated with this compound at its IC50 concentration for 48 hours.

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCT116 Cells

TreatmentApoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control5.2 ± 1.145.3 ± 2.135.1 ± 1.819.6 ± 1.5
This compound (1.8 µM)42.8 ± 3.568.4 ± 2.915.2 ± 1.316.4 ± 1.2

In Vivo Antitumor Efficacy of this compound

The in vivo anticancer activity of this compound was evaluated in a murine xenograft model using HCT116 cells.

Table 3: Antitumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose & ScheduleAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlN/A1250 ± 1500
This compound20 mg/kg, i.p., daily550 ± 8556

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Western blot analysis revealed that this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells were treated with various concentrations of this compound or vehicle control (0.1% DMSO) for 72 hours.

  • MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals were dissolved in 100 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.

  • Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • The cells were incubated for 15 minutes in the dark at room temperature.

  • The stained cells were analyzed by flow cytometry.

Cell Cycle Analysis
  • HCT116 cells were treated with this compound at the IC50 concentration for 48 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

  • Fixed cells were washed and resuspended in PBS containing RNase A and PI.

  • After incubation for 30 minutes, the DNA content was analyzed by flow cytometry.

In Vivo Xenograft Study
  • Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells.

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups.

  • This compound (20 mg/kg) or vehicle was administered intraperitoneally daily for 21 days.

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Experimental Workflow

Preclinical_Workflow A In Vitro Screening (Cell Viability Assay) B Mechanism of Action Studies (Apoptosis, Cell Cycle) A->B C Signaling Pathway Analysis (Western Blot) B->C D In Vivo Efficacy Studies (Xenograft Model) C->D E IND-Enabling Studies D->E

Caption: Generalized workflow for preclinical anticancer evaluation.

Conclusion

The preclinical data presented in this guide demonstrate that this compound possesses significant anticancer activity. It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis and cell cycle arrest, and suppresses tumor growth in vivo. The mechanism of action has been attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway. These findings strongly support the continued investigation of this compound as a promising candidate for cancer therapy.

An In-depth Technical Guide to the Solubility and Stability of Zinnol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinnol is a phytotoxin and a zinniol-related compound derived from the fungus Alternaria cichorii. Its parent compound, zinniol, is a non-specific phytotoxin that has been isolated from several Alternaria species and is known to induce symptoms like chlorosis and necrosis in plants. As natural products like this compound and its analogues are increasingly screened for novel therapeutic activities, a thorough understanding of their behavior in aqueous biological systems is paramount for generating reliable and reproducible data.

This guide provides a comprehensive overview of the known solubility characteristics of this compound and its parent compound, Zinniol. Due to the limited publicly available data on this compound's stability and specific experimental handling, this document also furnishes detailed, best-practice protocols for researchers to determine the aqueous solubility and stability of this compound or other similarly hydrophobic natural products. Adherence to these guidelines is critical for ensuring accurate compound concentrations and interpreting biological assay results.

Data Presentation: Solubility of this compound and Zinniol

The solubility of a compound is a critical parameter for its formulation and delivery in biological assays. Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading experimental outcomes. The available solubility data for this compound and its parent compound, Zinniol, are summarized below. It is evident that both compounds exhibit poor aqueous solubility and are preferentially soluble in organic solvents.

CompoundCAS NumberSolventSolubility
This compound 148717-78-6DichloromethaneSoluble[1]
DMSOSoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Zinniol 17811-28-8DMSO1 mg/mL[2][3]
MethanolSoluble[4]
Water44.97 mg/L (Estimated)[5]

Experimental Protocols

Given the hydrophobic nature of this compound, as suggested by its solubility profile, meticulous care must be taken when preparing solutions for biological experiments. The following protocols provide a robust framework for preparing stock solutions and assessing the solubility and stability of this compound in common biological media.

Protocol 1: Preparation of High-Concentration Stock Solutions

This protocol describes the standard procedure for preparing a primary stock solution of a hydrophobic compound like this compound.

Objective: To prepare a high-concentration stock solution in an organic solvent for serial dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • A-grade volumetric flasks

  • Sterile, amber glass vials for storage

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a small amount of DMSO to dissolve the compound completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. It is recommended to prepare a fresh aliquot for each experiment.

Protocol 2: Determination of Kinetic Solubility in Biological Buffer

This protocol outlines a method to determine the kinetic solubility of this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into PBS, providing an estimate of its practical solubility limit in an assay.

Materials:

  • This compound/DMSO stock solution (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plate

  • Plate reader with nephelometry or turbidity measurement capabilities

  • Automated liquid handler or multichannel pipette

Methodology:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Serial Dilution: Prepare a serial dilution of the this compound/DMSO stock directly in the PBS-containing wells. For example, add 2 µL of 10 mM this compound/DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and perform a 2-fold serial dilution across the plate. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature (or the intended assay temperature, e.g., 37°C) for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 650 nm).

  • Data Analysis: Plot the turbidity reading against the this compound concentration. The concentration at which the turbidity significantly increases above the baseline (DMSO control) is the kinetic solubility limit.

Protocol 3: Assessment of Stability in Cell Culture Medium

This protocol provides a framework for evaluating the stability of this compound in a complete cell culture medium over time.

Objective: To determine the rate of degradation or loss of this compound in a complex biological medium under standard cell culture conditions.

Materials:

  • This compound/DMSO stock solution

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

Methodology:

  • Sample Preparation: Spike the pre-warmed complete cell culture medium with this compound to a final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after spiking, remove an aliquot (e.g., 500 µL), and process it for analysis. This can be done by protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile), vortexing, centrifuging to pellet proteins, and transferring the supernatant for HPLC analysis.

  • Incubation: Place the remaining medium in an incubator under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove additional aliquots and process them in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all samples by HPLC. The peak area corresponding to this compound is recorded for each time point.

  • Data Analysis: Plot the percentage of the initial this compound peak area remaining versus time. This provides the stability profile of the compound under the tested conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the characterization of this compound for biological assays.

G cluster_prep Phase 1: Solution Preparation & Validation cluster_stability Phase 2: Stability Assessment cluster_assay Phase 3: Biological Assay start This compound (Solid) stock Prepare 10 mM Stock in 100% DMSO start->stock kinetic_sol Determine Kinetic Solubility in Assay Buffer (e.g., PBS) stock->kinetic_sol thermo_sol Determine Thermodynamic Solubility (Shake-Flask) stock->thermo_sol sol_decision Solubility Acceptable? kinetic_sol->sol_decision thermo_sol->sol_decision sol_decision->stock No (Reformulate) stability_assay Assess Stability in Cell Culture Medium (e.g., DMEM + 10% FBS) sol_decision->stability_assay Yes hplc Analyze Samples by HPLC (Time points: 0, 2, 8, 24, 48h) stability_assay->hplc stab_decision Stability Acceptable? (e.g., >80% remaining at 24h) hplc->stab_decision stab_decision->stock No (Adjust Assay Window) assay Proceed to Biological Assay stab_decision->assay Yes end Reliable Data assay->end

Caption: Workflow for preparing and validating this compound for biological assays.

G cluster_pathway Hypothesized Phytotoxin-Induced Stress Signaling in Plant Cells zinniol Zinniol / this compound (Phytotoxin) membrane Plasma Membrane Interaction / Damage zinniol->membrane ca_influx Ca2+ Influx membrane->ca_influx ros Reactive Oxygen Species (ROS) Production membrane->ros ca_influx->ros mapk MAPK Cascade Activation ros->mapk hormone Hormone Signaling Modulation (JA/ET/SA) mapk->hormone defense Defense Gene Expression mapk->defense hormone->defense pcd Programmed Cell Death (PCD) defense->pcd If stress is severe

Caption: A generalized signaling pathway for phytotoxin action in plant cells.

References

Biosynthetic pathway of Zinnol in phytopathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Zinnol in Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a polyketide secondary metabolite produced by several phytopathogenic fungi of the genus Alternaria, including A. solani, A. cichorii, and A. zinniae.[1] As a virulence factor in plant diseases and a molecule with potential bioactivities, its biosynthetic pathway is of significant interest to researchers in natural product chemistry, plant pathology, and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing on established principles of fungal polyketide synthesis and genetic insights from related metabolic pathways. While the definitive this compound biosynthetic gene cluster (BGC) has yet to be fully characterized, this guide presents a putative pathway, detailed experimental protocols for its elucidation, and a framework for quantitative analysis.

The Putative Biosynthetic Pathway of this compound

This compound is structurally a substituted benzene (B151609) derivative, 1,2-bis(hydroxymethyl)-5-(3′,3′-dimethylallyloxy)-3-methoxy-4-methylbenzene.[1] Its carbon skeleton strongly suggests a polyketide origin, likely synthesized by a Type I iterative polyketide synthase (PKS). The pathway is proposed to involve the condensation of acetyl-CoA and malonyl-CoA units, followed by a series of tailoring reactions including reduction, methylation, and prenylation.

A plausible biosynthetic pathway for this compound is postulated based on the known biosynthesis of similar Alternaria metabolites, such as alternariol (B1665735) and the structurally related compound zinnimidine (B1209266). The elucidation of the zinnimidine biosynthetic gene cluster has revealed a set of "Zin" genes (ZinADEF, ZinB, and ZinE) that encode the core scaffold and modifying enzymes.[2][3] It is highly probable that a homologous set of enzymes is responsible for this compound biosynthesis.

The proposed pathway initiates with a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with several malonyl-CoA extender units to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a core aromatic intermediate. Subsequent modifications by tailoring enzymes, including an O-methyltransferase, a prenyltransferase, and hydroxylases, are predicted to yield the final this compound molecule.

This compound Biosynthetic Pathway cluster_pks Polyketide Assembly cluster_tailoring Tailoring Reactions acetyl_coa Acetyl-CoA polyketide_chain Polyketide Chain acetyl_coa->polyketide_chain NR-PKS malonyl_coa n Malonyl-CoA malonyl_coa->polyketide_chain NR-PKS aromatic_intermediate Aromatic Intermediate polyketide_chain->aromatic_intermediate Cyclization/ Aromatization methylated_intermediate Methylated Intermediate aromatic_intermediate->methylated_intermediate O-Methyltransferase prenylated_intermediate Prenylated Intermediate methylated_intermediate->prenylated_intermediate Prenyltransferase This compound This compound prenylated_intermediate->this compound Hydroxylases

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

While extensive quantitative data for this compound biosynthesis is not yet available in the literature, this section provides a framework for the types of data that are crucial for characterizing the pathway. The following tables are illustrative and can be populated through the experimental protocols outlined in this guide.

Table 1: this compound Production in Alternaria solani under Various Culture Conditions

Culture MediumTemperature (°C)Incubation Time (days)This compound Yield (mg/L)
Potato Dextrose Broth (PDB)257Data to be determined
PDB2514Data to be determined
PDB2521Data to be determined
Czapek-Dox Broth2514Data to be determined
Rice Medium2514Data to be determined

Table 2: Kinetic Parameters of a Putative this compound O-Methyltransferase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Aromatic IntermediateData to be determinedData to be determinedData to be determinedData to be determined
S-adenosyl methionineData to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols

The following protocols provide a roadmap for the identification and characterization of the this compound biosynthetic pathway.

Fungal Strain and Culture for this compound Production
  • Strain: Alternaria solani (e.g., ATCC 20476).

  • Inoculation: Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with a 1 cm² mycelial plug from a 7-day-old PDB agar (B569324) plate.

  • Incubation: Incubate the culture at 25°C with shaking at 150 rpm for 14 days.

  • Extraction: Separate the mycelium from the culture broth by filtration. Lyophilize the mycelium. Extract the culture filtrate and the lyophilized mycelium separately with an equal volume of ethyl acetate (B1210297) three times. Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Analysis: Dissolve the crude extract in methanol (B129727) and analyze by HPLC-MS for the presence of this compound.

Identification of the this compound Biosynthetic Gene Cluster

Experimental Workflow cluster_genomics Genomic Analysis cluster_functional Functional Characterization genome_seq Genome Sequencing of A. solani antismash antiSMASH Analysis genome_seq->antismash candidate_bgcs Identify Candidate PKS Gene Clusters antismash->candidate_bgcs gene_knockout Gene Knockout of Candidate PKS candidate_bgcs->gene_knockout heterologous_expression Heterologous Expression of BGC candidate_bgcs->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC-MS) gene_knockout->metabolite_analysis heterologous_expression->metabolite_analysis

Figure 2: Workflow for identifying the this compound BGC.
Gene Knockout of a Candidate PKS Gene using CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9 in Alternaria alternata.[4][5][6]

  • gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a conserved domain (e.g., ketosynthase domain) of the candidate PKS gene.

  • Vector Construction: Synthesize the gRNA and clone it into a Cas9 expression vector suitable for filamentous fungi.

  • Protoplast Preparation: Generate protoplasts from young A. solani mycelium using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum).

  • Transformation: Transform the protoplasts with the Cas9/gRNA vector using a PEG-mediated method.

  • Selection and Screening: Select transformants on a selective medium (e.g., containing hygromycin B). Screen putative mutants by PCR to identify deletions or insertions at the target site.

  • Phenotypic Analysis: Culture the confirmed knockout mutants and analyze their metabolite profiles by HPLC-MS to confirm the loss of this compound production.

Heterologous Expression of the Putative this compound BGC

This protocol utilizes Aspergillus oryzae as a heterologous host.[7][8][9]

  • BGC Amplification: Amplify the entire putative this compound BGC from A. solani genomic DNA using long-range PCR.

  • Vector Assembly: Assemble the amplified BGC into a fungal expression vector using yeast-based recombination (e.g., Gibson assembly).

  • Host Transformation: Transform A. oryzae protoplasts with the expression vector.

  • Expression and Analysis: Culture the transformants and analyze the culture extracts by HPLC-MS for the production of this compound.

In Vitro Enzyme Assays
  • Protein Expression and Purification: Clone the coding sequence of a putative tailoring enzyme (e.g., O-methyltransferase) into an E. coli expression vector. Express the protein and purify it using affinity chromatography.

  • Assay Reaction: Set up a reaction mixture containing the purified enzyme, the substrate (the aromatic intermediate, which may need to be chemically synthesized or produced in a precursor-accumulating mutant strain), a co-factor (e.g., S-adenosyl methionine for a methyltransferase), and a suitable buffer.

  • Product Detection: Incubate the reaction and then quench it. Extract the product and analyze by HPLC-MS to confirm the enzymatic conversion.

Logical Relationships in Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of predictive bioinformatics, comparative genomics, and functional genetics. The logical flow of this process is depicted below.

Logical Relationships zinnol_structure This compound Structure polyketide_hypothesis Hypothesis: Polyketide Origin zinnol_structure->polyketide_hypothesis comparative_genomics Comparative Genomics polyketide_hypothesis->comparative_genomics zinnimidine_bgc Known Zinnimidine BGC (Zin genes) zinnimidine_bgc->comparative_genomics candidate_zinnol_bgc Candidate this compound BGC comparative_genomics->candidate_zinnol_bgc functional_validation Functional Validation (Knockout/Expression) candidate_zinnol_bgc->functional_validation confirmed_pathway Confirmed this compound Pathway functional_validation->confirmed_pathway

References

Methodological & Application

Lack of Standardized "Zinnol" (Cefuroxime Axetil) Protocols for Cell Culture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Zinnol" is a brand name for the antibiotic cefuroxime (B34974) axetil.[1][2][3][4][5] Its primary clinical application is to treat bacterial infections by inhibiting bacterial cell wall synthesis.[1] A comprehensive review of the scientific literature reveals a lack of established and standardized treatment protocols for the use of "this compound" or cefuroxime axetil in the context of in vitro cell culture for research and drug development purposes.

The core of biomedical research in cell culture involves the use of compounds with well-defined mechanisms of action on mammalian cell signaling pathways, cytotoxicity profiles, and established dose-responses. While antibiotics are sometimes used in cell culture to prevent bacterial contamination, "this compound" is not documented as a compound for targeted therapeutic research in areas like oncology or immunology.

Current Understanding and Lack of Data

Searches for "this compound treatment protocols for cell culture," "cefuroxime axetil in vitro studies," and similar queries did not yield any specific, reproducible protocols for its application as a research agent in this context. The available information focuses exclusively on its antibacterial properties.[1][2][3][4][5]

Consequently, there is no publicly available quantitative data to summarize in tables, such as:

  • IC50 Values: The half-maximal inhibitory concentration in various cell lines.

  • Optimal Treatment Concentrations: Standardized concentrations for achieving specific cellular effects.

  • Treatment Durations: Established timeframes for observing cellular responses.

Furthermore, there is no documented evidence of "this compound" or cefuroxime axetil directly and intentionally targeting specific mammalian cellular signaling pathways for therapeutic research. Therefore, diagrams of signaling pathways affected by "this compound" cannot be generated.

General Cell Culture and Treatment Protocol Framework

While a specific protocol for "this compound" is not available, a general framework for testing a new compound in cell culture is provided below for informational purposes. Researchers wishing to investigate the effects of cefuroxime axetil on cell cultures would need to develop and validate their own protocols following these general principles.

Disclaimer: The following is a generalized workflow and not a validated protocol for "this compound."

Experimental Workflow for a Novel Compound

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Definitive Cytotoxicity & IC50 Determination cluster_2 Phase 3: Mechanistic Studies Cell_Seeding Seed cells and allow for adherence/growth Compound_Prep Prepare stock solution of test compound Cell_Seeding->Compound_Prep Dose_Range Treat cells with a broad range of concentrations Compound_Prep->Dose_Range Viability_Assay_1 Perform cell viability assay (e.g., MTT, CellTiter-Glo) Dose_Range->Viability_Assay_1 Data_Analysis_1 Determine approximate cytotoxic range Viability_Assay_1->Data_Analysis_1 Narrow_Dose Treat with a narrower range of concentrations around the estimated IC50 Data_Analysis_1->Narrow_Dose Inform concentration selection Cell_Seeding_2 Seed cells Cell_Seeding_2->Narrow_Dose Viability_Assay_2 Perform cell viability assay Narrow_Dose->Viability_Assay_2 IC50_Calc Calculate IC50 value Viability_Assay_2->IC50_Calc Treat_IC50 Treat cells with compound at IC50 and sub-IC50 concentrations IC50_Calc->Treat_IC50 Inform concentration selection Cell_Lysis Harvest cells and prepare lysates Treat_IC50->Cell_Lysis Downstream_Analysis Perform downstream assays: - Western Blot (Signaling Pathways) - qPCR (Gene Expression) - Flow Cytometry (Apoptosis, Cell Cycle) Cell_Lysis->Downstream_Analysis

References

Application Note: Determination of IC50 for Zinnol in HL-60 Human Promyelocytic Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinnol is a novel zinc-based nanomaterial currently under investigation for its potential as an anti-cancer therapeutic agent. Zinc ions are known to play a crucial role in various cellular processes, and their dysregulation has been implicated in the progression of several cancers.[1][2] Zinc-based nanomaterials, such as zinc oxide nanoparticles (ZnO NPs), have demonstrated the ability to induce oxidative stress, disrupt tumor energy metabolism, and promote apoptosis in cancer cells.[1][2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the HL-60 human promyelocytic leukemia cell line, a widely used in vitro model for studying myeloid leukemia.[4][5] The IC50 value is a critical parameter for evaluating the potency of a cytotoxic compound.[6] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[7][8][9]

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9] By measuring the absorbance of the dissolved formazan crystals, the effect of this compound on cell viability can be quantified.[7][9]

Materials and Reagents

  • HL-60 human promyelocytic leukemia cell line

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypan Blue solution

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

HL-60 Cell Culture

A detailed protocol for the culture of HL-60 cells is provided below. These cells are grown in suspension.[4][10]

Protocol for Culturing HL-60 Cells:

  • Media Preparation: Prepare complete growth medium consisting of RPMI 1640 supplemented with 10% FBS, 2.5 mM L-glutamine, and 1% Penicillin-Streptomycin.[4]

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw a frozen vial of HL-60 cells in a 37°C water bath.[4][11]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge the cells at 100-150 x g for 5 minutes to pellet the cells and remove the cryopreservative-containing medium.[12]

    • Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.[4]

    • Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[10][11]

    • Renew the medium every 2 to 3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.[4]

    • The doubling time for HL-60 cells is approximately 36 to 48 hours.[4]

  • Subculturing:

    • When the cell density approaches 1 x 10^6 cells/mL, subculture the cells by diluting the cell suspension to a seeding density of 1 x 10^5 cells/mL in a new flask with fresh medium.[10][11]

IC50 Determination using MTT Assay

The following protocol outlines the steps for determining the IC50 of this compound in HL-60 cells.

Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest HL-60 cells in their logarithmic growth phase.

    • Determine the cell viability and concentration using a hemocytometer and Trypan Blue staining.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]

  • Drug Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, and 1000 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Add 100 µL of the this compound dilutions, vehicle control, or blank medium to the respective wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the experimental design.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[7][9]

Data Analysis and Presentation

  • Calculation of Cell Viability:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [8]

  • Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.[8]

  • IC50 Determination:

    • The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[6]

Quantitative Data Summary

The following table presents illustrative data for the IC50 determination of this compound in HL-60 cells after 48 hours of treatment.

This compound Concentration (µM)Log(Concentration)Mean Absorbance (OD 570nm)% Cell Viability
0 (Vehicle Control)-1.250100.0
0.1-1.001.23598.8
10.001.15092.0
101.000.98078.4
501.700.61549.2
1002.000.35028.0
2002.300.15012.0
5002.700.0756.0
10003.000.0504.0

Calculated IC50: Based on the illustrative data, the calculated IC50 value for this compound in HL-60 cells is approximately 50 µM .

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture HL-60 Cells Harvest Harvest Log-Phase Cells Culture->Harvest Count Count Cells & Assess Viability Harvest->Count Seed Seed Cells in 96-Well Plate Count->Seed Treat_Cells Add this compound to Wells Seed->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound in HL-60 cells using the MTT assay.

Putative Signaling Pathway for this compound-Induced Apoptosis in HL-60 Cells

Apoptosis_Pathway This compound This compound (Zinc Nanoparticle) ROS Increased ROS Production This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Caspase9 Caspase-9 Activation Bax->Caspase9 Promotes Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A putative signaling pathway for this compound-induced apoptosis in HL-60 cells.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 of the novel zinc-based nanomaterial, this compound, in HL-60 human promyelocytic leukemia cells. The described MTT assay is a robust and reproducible method for assessing the cytotoxic effects of this compound. The provided workflows and illustrative data serve as a valuable resource for researchers in the field of oncology and drug development. Further investigations into the precise molecular mechanisms of this compound-induced apoptosis in HL-60 cells are warranted.

References

Application Notes and Protocols for In Vivo Studies of Zinnol in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Preclinical in vivo studies are a critical component of oncological drug development. Xenograft mouse models, which involve the transplantation of human tumor cells into immunodeficient mice, represent a foundational methodology for evaluating the efficacy and toxicity of novel anti-cancer agents in a living organism.[1] These models, particularly cell-line-derived xenografts (CDX), offer a reproducible and efficient means for initial efficacy screening.[1] This document provides a detailed protocol for assessing the anti-tumor activity of a hypothetical anti-cancer agent, Zinnol, in a xenograft mouse model. This compound is postulated to be a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[2][3]

Hypothetical Efficacy of this compound in a Xenograft Model

The following table summarizes the prospective data from a study evaluating this compound in an A549 non-small cell lung cancer xenograft model.

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., daily1250 ± 150-+2.5
This compound25 mg/kg, p.o., daily625 ± 9850-1.8
This compound50 mg/kg, p.o., daily312 ± 6575-4.2

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

This section details the methodology for a xenograft study to evaluate the efficacy of this compound.

1. Cell Line and Culture

  • Cell Line: A549 human non-small cell lung cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Animal Model

  • Species/Strain: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.[4] These mice lack a thymus and are unable to mount T-cell-mediated immune responses, thus preventing rejection of human tumor xenografts.[5]

  • Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.

3. Tumor Inoculation

  • Cell Preparation: Harvest A549 cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.[1] Cell viability, as determined by trypan blue exclusion, should be >90%.[1]

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[1] Matrigel can enhance tumor take rates and growth.[5]

  • Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1][4]

4. Tumor Monitoring and Randomization

  • Tumor Measurement: Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.[6]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Width² x Length) / 2.[1]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][4][6]

5. Treatment Administration

  • Vehicle Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) at the same volume and schedule as the treatment groups.[6]

  • This compound Treatment Groups: Administer this compound at the predetermined doses (e.g., 25 mg/kg and 50 mg/kg) via oral gavage (p.o.) once daily.[4] The route of administration should be appropriate for the compound's properties.[1]

  • Duration: Continue treatment for a specified period, for instance, 21 days.

6. Efficacy and Toxicity Assessment

  • Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.[7]

  • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the completion of the treatment cycle. At the endpoint, mice are euthanized, and tumors are excised and weighed.

Visualizations

Signaling Pathway

Zinnol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A Cell Culture (A549) B Cell Harvest & Preparation A->B C Tumor Inoculation (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization (Tumor Volume ~150mm³) D->E F Treatment (Vehicle or this compound) E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis G->H

Caption: Experimental workflow for this compound xenograft study.

References

Application Notes and Protocols for Zinnol (Zinc Oxide)-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Zinnol (Zinc Oxide, ZnO)-based drug delivery systems. ZnO nanoparticles offer a versatile platform for targeted and controlled release of therapeutics due to their biocompatibility, biodegradability, and unique physicochemical properties.

Synthesis of this compound (ZnO) Nanoparticles

The synthesis method significantly influences the size, morphology, and surface chemistry of ZnO nanoparticles, which in turn affects their drug delivery efficacy. Three common methods are detailed below.

Table 1: Comparison of ZnO Nanoparticle Synthesis Methods
Method Principle Typical Size Range Advantages Disadvantages
Co-precipitation Precipitation of zinc hydroxide (B78521) from a zinc salt solution, followed by thermal decomposition.20-100 nmCost-effective, scalable, facile bottom-up approach.Broad size distribution, potential for agglomeration.
Sol-Gel Formation of a stable sol of hydrated zinc precursor, followed by gelation and calcination.10-50 nmGood control over particle size and morphology, high purity.Requires careful control of parameters, longer processing time.
Green Synthesis Use of biological entities like plant extracts as reducing and capping agents.15-80 nmEco-friendly, cost-effective, simple, avoids toxic chemicals.Variability in extract composition can affect reproducibility.

Experimental Protocols: Synthesis

Protocol 1.1: Co-precipitation Method
  • Precursor Solution Preparation: Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in deionized water to a final concentration of 0.2 M with continuous stirring.

  • Precipitation: Prepare a 0.4 M sodium hydroxide (NaOH) solution in deionized water. Add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring, leading to the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).

  • Aging: Continue stirring the mixture at room temperature for 2 hours.

  • Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate with deionized water and then with ethanol (B145695) three times.

  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 450°C for 3 hours to obtain ZnO nanoparticles.

Protocol 1.2: Sol-Gel Method
  • Precursor Solution Preparation: Dissolve zinc acetate dihydrate in ethanol to a final concentration of 0.1 M with continuous stirring.

  • Gel Formation: Prepare a 0.2 M solution of sodium hydroxide in ethanol. Add this solution dropwise to the zinc acetate solution under constant stirring to form a transparent gel.

  • Aging: Age the gel at room temperature for 24 hours.

  • Washing: Wash the gel repeatedly with ethanol.

  • Drying: Dry the gel in an oven at 100°C for 2 hours.

  • Calcination: Calcine the dried powder at 500°C for 4 hours to yield crystalline ZnO nanoparticles.

Protocol 1.3: Green Synthesis using Plant Extract
  • Plant Extract Preparation: Boil cleaned, small pieces of a suitable plant (e.g., Aloe barbadensis leaves) in deionized water (e.g., 10 g in 100 mL) at 70°C for 45 minutes. Cool and filter the extract.

  • Nanoparticle Synthesis: Prepare a 0.01 M solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O). Add 25 mL of the plant extract to 50 mL of the zinc nitrate solution under constant stirring at 60°C for 2 hours. A color change indicates nanoparticle formation.

  • Purification: Centrifuge the solution at 12,000 rpm for 15 minutes. Wash the pellet with deionized water and ethanol three times.

  • Drying: Dry the purified nanoparticles in a hot air oven at 80°C for 6 hours.

Drug Loading and Encapsulation

The efficiency of drug loading onto ZnO nanoparticles is a critical parameter for a successful drug delivery system.

Table 2: Drug Loading and Encapsulation Efficiency for Various Drugs on ZnO Nanoparticles
Drug ZnO Nanoparticle Type Loading Method Loading Capacity (%) Loading Efficiency (%) Reference
Doxorubicin (DOX)Unstabilized ZnO-NPsIncubation3265[1]
Doxorubicin (DOX)PEGylated ZnO-NPsIncubation3568[1]
Gemcitabine (GEM)Unstabilized ZnO-NPsIncubation16.2530.5[1]
Gemcitabine (GEM)PEGylated ZnO-NPsIncubation1935[1]
IbuprofenZnO-TQ0255Co-precipitation-17.7[2]
AzilsartanZnO-NPsIncubation-High (formulation dependent)[3]

Experimental Protocols: Drug Loading and Characterization

Protocol 2.1: Drug Loading via Incubation
  • Preparation: Disperse a known amount of synthesized ZnO nanoparticles in a suitable solvent (e.g., deionized water, ethanol).

  • Drug Addition: Prepare a stock solution of the desired drug. Add the drug solution to the nanoparticle suspension at a specific drug-to-nanoparticle ratio.

  • Incubation: Stir the mixture for a specified period (e.g., 24 hours) at room temperature in the dark to allow for drug adsorption onto the nanoparticle surface.

  • Separation: Centrifuge the suspension to separate the drug-loaded nanoparticles from the solution.

  • Quantification: Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • Calculation:

    • Loading Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100

    • Loading Capacity (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 2.2: Characterization of Drug-Loaded Nanoparticles
  • UV-Vis Spectroscopy: To confirm drug loading by observing characteristic peaks of the drug.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the interaction between the drug and ZnO nanoparticles.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles after drug loading.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and size of the drug-loaded nanoparticles.

In Vitro Drug Release

ZnO-based drug delivery systems can be designed for controlled release triggered by specific stimuli, such as changes in pH or exposure to UV light.

Table 3: Stimuli-Responsive Drug Release from ZnO Nanoparticles
Drug Stimulus Condition Cumulative Release (%) Time (hours) Reference
DoxorubicinpHpH 5.0~6048[4]
DoxorubicinpHpH 7.4<1048[4]
IbuprofenpH & TemperaturepH 6.5, 42°C~9224[5]
IbuprofenpH & TemperaturepH 7.4, 37°C~5224[5]
5(6)-carboxyfluoresceinUV Light365 nmMajority1[6]

Experimental Protocols: Drug Release

Protocol 3.1: pH-Responsive Drug Release
  • Preparation: Disperse a known amount of drug-loaded ZnO nanoparticles in release media with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 for the tumor microenvironment).

  • Incubation: Incubate the suspensions in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Centrifuge the collected samples and measure the drug concentration in the supernatant using UV-Vis spectrophotometry.

  • Analysis: Plot the cumulative drug release percentage against time.

Protocol 3.2: UV-Triggered Drug Release
  • Preparation: Disperse the drug-loaded ZnO nanoparticles in a suitable release medium in a quartz cuvette.

  • UV Irradiation: Expose the suspension to a UV lamp at a specific wavelength (e.g., 365 nm) for a defined duration.

  • Sampling and Quantification: Following irradiation, measure the released drug concentration in the medium as described in Protocol 3.1.

  • Analysis: Compare the drug release profile with and without UV irradiation to determine the photo-triggered release efficiency.

Cytotoxicity and Cellular Uptake

Evaluating the biocompatibility and therapeutic efficacy of the drug delivery system in relevant cell lines is a crucial step.

Experimental Protocols: In Vitro Evaluation

Protocol 4.1: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free drug, blank ZnO nanoparticles, and drug-loaded ZnO nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability percentage relative to the control and determine the IC50 values.

Protocol 4.2: Reactive Oxygen Species (ROS) Measurement
  • Cell Treatment: Treat cells with ZnO nanoparticles as in the cytotoxicity assay.

  • Probe Incubation: Wash the cells and incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.[7][8]

Protocol 4.3: Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against apoptotic markers (e.g., p53, Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.[9][10]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Experimental_Workflow cluster_synthesis 1. Nanoparticle Synthesis cluster_loading 2. Drug Loading cluster_release 3. In Vitro Release cluster_evaluation 4. In Vitro Evaluation s1 Co-precipitation l1 Drug Incubation s1->l1 s2 Sol-Gel s2->l1 s3 Green Synthesis s3->l1 l2 Characterization (FTIR, XRD) l1->l2 r1 pH-Responsive Study l2->r1 r2 UV-Triggered Study l2->r2 e1 Cytotoxicity Assay (MTT) l2->e1 r1->e1 r2->e1 e2 ROS Measurement e1->e2 e3 Western Blot e2->e3

Caption: General experimental workflow for developing ZnO-based drug delivery systems.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response ZnO_NP ZnO Nanoparticles ROS ↑ Reactive Oxygen Species (ROS) ZnO_NP->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unraveling "Zinnol": A Multifaceted Term with No Clear Link to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The term "Zinnol" presents a challenge in the context of anticancer research, as it corresponds to multiple, unrelated products, none of which are established as a therapeutic agent for cancer in humans. Extensive searches have revealed that "this compound" is primarily identified as a veterinary antibiotic, a phytotoxic compound, and a school management software, but not as a known anticancer drug. This ambiguity makes it impossible to provide detailed application notes and protocols for its combination therapy in oncology as requested.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the foundational step for any further investigation. Without a clear chemical identity and established mechanism of action for "this compound" in a cancer context, any discussion of its combination with other anticancer drugs would be purely speculative and scientifically unsound.

Diverse Identities of "this compound"

Investigations into the identity of "this compound" have yielded the following distinct entities:

  • Veterinary Antibiotic: "this compound" is marketed as a veterinary product with the active ingredient Nozigeptid. It is used to treat intestinal infections in pet birds and acts by disrupting bacterial protein synthesis. There is no evidence to suggest its use or efficacy in cancer treatment.

  • Phytotoxic Compound: In a chemical context, "this compound (compound 5)" is described as a zinniol-related compound extracted from Alternaria cichorii. While some natural compounds are investigated for their anticancer properties, there is no readily available scientific literature detailing the evaluation of this specific "this compound" as a potential anticancer agent.

  • Educational Software: "this compound" is also the name of a modern school management platform, a product entirely unrelated to the field of medicine or drug development.

Given these disparate identities, it is crucial to clarify which, if any, of these is the "this compound" of interest for cancer research. Without this fundamental clarification, it is not feasible to proceed with the creation of scientifically rigorous application notes and protocols.

The Path Forward: Clarification is Key

To enable the development of the requested scientific content, the following information is required:

  • Chemical Structure and CAS Number: The definitive chemical identifier for the "this compound" compound of interest.

  • Mechanism of Action: How "this compound" is proposed to exert an anticancer effect.

  • Preclinical or Clinical Data: Any existing studies, however preliminary, that investigate the anticancer properties of "this compound," either as a monotherapy or in combination.

Once a specific and relevant "this compound" compound is identified, it will be possible to conduct a targeted literature search for relevant data to construct the requested application notes, protocols, and visualizations. Until then, the scientific community cannot responsibly or accurately discuss its use in combination with known anticancer drugs.

Application Notes and Protocols: High-Throughput Screening for Novel Zinnol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinnol and its derivatives have emerged as a class of natural products with demonstrated cytotoxic activities against various cancer cell lines.[1] This cytotoxic potential suggests that these compounds may interact with critical cellular targets involved in cancer cell proliferation and survival. A promising avenue for developing novel anticancer therapeutics lies in the systematic screening of this compound derivative libraries to identify potent and selective modulators of oncogenic signaling pathways. Protein kinases are a well-established class of drug targets in oncology, and their dysregulation is a hallmark of many cancers.[2] This document provides a comprehensive guide to performing a high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives as potential inhibitors of a hypothetical "Oncogenic Kinase Z" (OKZ).

These application notes detail the protocols for a primary biochemical screen to identify direct inhibitors of OKZ activity, followed by a secondary cell-based assay to confirm the cytotoxic effects of the identified hits in a relevant cancer cell line. The provided workflows and protocols are designed to be adaptable for automation and are suitable for screening large compound libraries.[3][4]

Hypothetical Signaling Pathway of Oncogenic Kinase Z (OKZ)

The following diagram illustrates a hypothetical signaling cascade involving OKZ, a key regulator of cell proliferation and survival. In this pathway, the activation of a growth factor receptor leads to the recruitment and activation of OKZ. Activated OKZ then phosphorylates and activates downstream effectors, ultimately leading to the transcription of genes that promote cell cycle progression and inhibit apoptosis. Novel this compound derivatives are screened for their ability to inhibit OKZ, thereby blocking this pro-proliferative signaling.

OKZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor OKZ OKZ Growth_Factor_Receptor->OKZ Activates Downstream_Kinase Downstream Kinase OKZ->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Proliferation_Genes Proliferation Genes Transcription_Factor->Proliferation_Genes Promotes Transcription Cell_Proliferation Cell_Proliferation Proliferation_Genes->Cell_Proliferation Leads to Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds Zinnol_Derivative Zinnol_Derivative Zinnol_Derivative->OKZ Inhibits

Caption: Hypothetical signaling pathway of Oncogenic Kinase Z (OKZ).

High-Throughput Screening Workflow

The HTS campaign is structured as a tiered approach, beginning with a primary biochemical assay to identify direct inhibitors of OKZ. Hits from the primary screen are then subjected to a secondary cell-based assay to confirm their activity in a cellular context and to assess their cytotoxic effects. This cascaded approach is designed to efficiently identify the most promising compounds for further development.[5]

HTS_Workflow Start This compound Derivative Library Primary_Screen Primary HTS: Biochemical OKZ Kinase Assay (e.g., TR-FRET) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination (Biochemical) Hit_Identification->Dose_Response Active Hit_Identification->End Inactive Secondary_Screen Secondary Screen: Cell-Based Viability Assay (e.g., MTT Assay) Dose_Response->Secondary_Screen Hit_Confirmation Hit Confirmation (Cellular IC50) Secondary_Screen->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Confirmed Hit Hit_Confirmation->End Not Confirmed

Caption: High-throughput screening cascade for this compound derivatives.

Experimental Protocols

Primary High-Throughput Screen: Biochemical Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[6] The assay measures the phosphorylation of a substrate peptide by OKZ.

Materials:

  • Recombinant human OKZ enzyme

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET measurements

Protocol Workflow Diagram:

Biochemical_Assay_Workflow Start Start Dispense_Compounds Dispense this compound Derivatives & Controls to Plate Start->Dispense_Compounds Add_Enzyme_Substrate Add OKZ Enzyme and Biotinylated Substrate Dispense_Compounds->Add_Enzyme_Substrate Incubate_1 Incubate (e.g., 15 min at RT) Add_Enzyme_Substrate->Incubate_1 Initiate_Reaction Initiate Reaction with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Add Detection Reagents (Eu-Ab & SA-APC) Incubate_2->Stop_Reaction Incubate_3 Incubate (e.g., 60 min at RT) Stop_Reaction->Incubate_3 Read_Plate Read TR-FRET Signal Incubate_3->Read_Plate

Caption: Workflow for the primary biochemical TR-FRET assay.

Procedure:

  • Dispense 50 nL of this compound derivatives (10 mM in DMSO) and controls into a 384-well plate.

  • Add 5 µL of a solution containing OKZ enzyme and the biotinylated substrate peptide in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to the Km for OKZ).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(TR-FRET_sample - TR-FRET_min) / (TR-FRET_max - TR-FRET_min)])

Where:

  • TR-FRET_sample is the signal from the well with the test compound.

  • TR-FRET_min is the signal from the positive control (maximum inhibition).

  • TR-FRET_max is the signal from the negative control (no inhibition, DMSO only).

Secondary Screen: Cell-Based Viability Assay

This protocol describes an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the hit compounds on a cancer cell line that overexpresses OKZ.[7]

Materials:

  • OKZ-overexpressing cancer cell line (e.g., HeLa-OKZ)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative hits from the primary screen

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom plates

  • Spectrophotometer

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the hit compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis: Calculate the percent cell viability for each concentration of the compound: % Viability = 100 * (Abs_sample / Abs_control)

Where:

  • Abs_sample is the absorbance of the well with the test compound.

  • Abs_control is the absorbance of the well with the vehicle control (DMSO).

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and structured tables for easy comparison and hit selection.

Table 1: Primary HTS Hit Summary

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
ZD-00195.20.15
ZD-00288.70.42
ZD-00375.41.2
.........

Table 2: Secondary Screen Hit Confirmation

Compound IDBiochemical IC₅₀ (µM)Cellular IC₅₀ (µM)
ZD-0010.150.5
ZD-0020.421.8
ZD-0031.2> 10
.........

Conclusion

This application note provides a framework for conducting a high-throughput screening campaign to identify novel this compound derivatives as potential inhibitors of the hypothetical Oncogenic Kinase Z. The detailed protocols for a primary biochemical assay and a secondary cell-based assay, along with the proposed workflows and data presentation formats, offer a comprehensive guide for researchers in the field of drug discovery. The identification of potent and cell-active this compound derivatives through this screening cascade can provide valuable starting points for the development of new anticancer therapeutics.

References

Application Note: Quantifying Cellular Uptake of Zinnol (Cefuroxime Axetil) Using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinnol, the brand name for the prodrug cefuroxime (B34974) axetil, is a widely prescribed second-generation cephalosporin (B10832234) antibiotic. Upon oral administration, it is absorbed and rapidly hydrolyzed by intestinal and plasma esterases into its active form, cefuroxime.[1] Understanding the rate and extent of cellular uptake of both the prodrug and its active metabolite is crucial for optimizing drug delivery, evaluating new formulations, and studying mechanisms of drug resistance. This application note provides a detailed protocol for the quantification of cefuroxime axetil and cefuroxime in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][2]

Cefuroxime axetil is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4] While its primary target is bacterial, studying its interaction with and uptake into mammalian cells, particularly intestinal and infected host cells, is vital for a comprehensive understanding of its absorption, distribution, and potential off-target effects. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption due to its ability to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5][6]

This document outlines the necessary materials, experimental workflow, and data analysis procedures for a cellular uptake study of this compound.

Physicochemical Properties for LC-MS Method Development

A successful LC-MS method relies on understanding the physicochemical properties of the analytes.

PropertyCefuroxime Axetil (Prodrug)Cefuroxime (Active Drug)
Molecular Formula C₂₀H₂₂N₄O₁₀SC₁₆H₁₆N₄O₈S
Molecular Weight 510.5 g/mol [3]424.4 g/mol [4]
LogP (Octanol-Water Partition Coefficient) 0.9[3]-0.16 to -0.8[4]
pKa Not readily available~2.5[7]

Note: The higher LogP of cefuroxime axetil indicates greater lipophilicity, which facilitates its absorption across cell membranes, while the lower LogP of cefuroxime reflects its increased water solubility.

Experimental Protocols

This section details the step-by-step methodology for quantifying the intracellular concentrations of cefuroxime axetil and cefuroxime.

Cell Culture and Treatment

A human intestinal cell line, Caco-2, is recommended for this protocol to model oral absorption.

  • Cell Line: Caco-2 (ATCC® HTB-37™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.

  • Seeding: Seed Caco-2 cells in 12-well plates at a density of 2 x 10⁵ cells/well and culture for 18-21 days to allow for differentiation and formation of a polarized monolayer.

  • Treatment:

    • Prepare stock solutions of cefuroxime axetil in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, serum-free culture medium containing the desired concentrations of cefuroxime axetil (e.g., 10, 50, 100 µM) to each well.

    • Incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

Sample Preparation (Cell Lysate)

This protocol utilizes a protein precipitation method for its simplicity and efficiency.[1]

  • Termination of Uptake: After the incubation period, rapidly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular drug.

  • Cell Lysis and Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) containing an internal standard (IS), such as Cefuroxime-d3 or a structurally similar and stable compound like tazobactam, to each well.[1][8]

  • Scraping and Collection: Scrape the cells from the well surface using a cell scraper and transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis.

  • Protein Quantification: In a parallel set of wells, determine the total protein content using a BCA protein assay to normalize the intracellular drug concentration.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS method, which should be optimized for the specific instrument used.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (to be optimized):

    • Cefuroxime Axetil: Precursor ion (Q1) m/z 511.1 -> Product ion (Q3) m/z [fragment to be determined]

    • Cefuroxime: Precursor ion (Q1) m/z 425.1 -> Product ion (Q3) m/z 207.0

    • Internal Standard (e.g., Cefuroxime-d3): Precursor ion (Q1) m/z 428.1 -> Product ion (Q3) m/z 210.0

Data Presentation

The quantitative data should be presented in clear, well-structured tables. The following tables are examples with hypothetical data for illustrative purposes.

Table 1: Time-Dependent Intracellular Accumulation of Cefuroxime Axetil and Cefuroxime (Cells treated with 50 µM Cefuroxime Axetil)

Incubation Time (minutes)Intracellular Cefuroxime Axetil (pmol/mg protein)Intracellular Cefuroxime (pmol/mg protein)
1515.2 ± 2.145.8 ± 5.3
3028.9 ± 3.598.6 ± 10.2
6045.7 ± 4.8210.4 ± 22.5
12055.3 ± 6.1350.1 ± 35.8

Table 2: Concentration-Dependent Intracellular Accumulation of Cefuroxime Axetil and Cefuroxime (60-minute incubation)

Initial Cefuroxime Axetil Concentration (µM)Intracellular Cefuroxime Axetil (pmol/mg protein)Intracellular Cefuroxime (pmol/mg protein)
109.8 ± 1.242.5 ± 4.9
5045.7 ± 4.8210.4 ± 22.5
10089.2 ± 9.7405.6 ± 43.1

Visualizations

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Caco-2 Cell Seeding (12-well plates) B Cell Differentiation (18-21 days) A->B Culture C Wash with PBS B->C D Incubate with this compound (Cefuroxime Axetil) C->D Treatment E Wash with ice-cold PBS D->E End Incubation F Cell Lysis & Protein Precipitation (Methanol + Internal Standard) E->F G Centrifugation F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Data Processing (Peak Integration) I->J K Quantification (Standard Curve) J->K L Data Normalization (Protein Content) K->L

Caption: Workflow for quantifying this compound uptake in Caco-2 cells.

This compound's Mechanism of Action (Bacterial Target)

While not a mammalian signaling pathway, this diagram illustrates the fundamental antibacterial action of this compound's active form, cefuroxime.

G cluster_drug Drug Action cluster_bacteria Bacterial Cell This compound This compound (Cefuroxime Axetil) Cefuroxime Cefuroxime (Active Form) This compound->Cefuroxime Hydrolysis (in host) PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) Cefuroxime->CellWall Inhibits PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of antibacterial action of Cefuroxime.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound (cefuroxime axetil) and its active metabolite, cefuroxime, in a cellular context using LC-MS. The described methodology, from cell culture to sample preparation and analysis, offers a robust framework for researchers in drug development and related fields. The high sensitivity and specificity of LC-MS make it the ideal platform for such studies, enabling the generation of high-quality data essential for understanding the cellular pharmacology of this important antibiotic. The provided workflow and illustrative data tables serve as a practical guide for implementing this assay in the laboratory.

References

Protocol for the Isolation of Zinnol from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinnol is a phytotoxic metabolite produced by several species of fungi belonging to the genus Alternaria, including A. zinniae, A. cichorii, and A. solani.[1] As a secondary metabolite, this compound has garnered interest for its potential biological activities, necessitating a reliable and efficient protocol for its isolation and purification from fungal cultures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation of this compound, covering fungal cultivation, extraction, and chromatographic purification. The protocols outlined below are compiled from various scientific sources to ensure a robust methodology.

Data Presentation

The yield and purity of this compound can vary significantly depending on the fungal strain, culture conditions, and purification methods employed. The following table summarizes representative quantitative data for this compound isolation.

ParameterValueFungal StrainCulture VolumeReference
Crude Extract Yield VariableAlternaria tagetica1 L[2]
Purified this compound Yield 9 mg (from a crude reduction product)Alternaria tageticaNot specified[2]
Purity of Final Product High (as determined by spectroscopic data)Alternaria tageticaNot specified[2]
Phytotoxic Concentration 50-200 µg/mLVarious Alternaria spp.Not applicable[3]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from fungal cultures.

Fungal Strain and Culture Conditions
  • Fungal Strains: Alternaria zinniae, Alternaria cichorii, or other known this compound-producing Alternaria species can be used.[1]

  • Culture Medium: A suitable liquid medium for submerged fermentation is Potato Dextrose Broth (PDB) or a casamino acid-enriched medium.[3]

  • Inoculation: Inoculate the sterile liquid medium with a fresh culture of the selected Alternaria species.

  • Fermentation: Incubate the culture flasks at 25-28°C for 28-35 days in stationary culture under natural light conditions.[2][3]

Extraction of Crude this compound
  • Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.

  • pH Adjustment: Adjust the pH of the culture filtrate to approximately 10 with the addition of a suitable base (e.g., NaOH).

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the alkaline filtrate using an organic solvent such as chloroform.

    • Repeat the extraction process three times to ensure complete recovery of the lipophilic compounds, including this compound.

  • Washing the Organic Phase:

    • Wash the combined organic extracts with a dilute basic solution (e.g., 0.1 N NaOH) to remove acidic impurities.

    • Subsequently, wash the organic phase with a phosphate (B84403) buffer solution (e.g., 0.1 M KH2PO4, pH 4.5) to neutralize any remaining base.

  • Concentration: Evaporate the solvent from the washed organic phase under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

Purification of this compound

The crude extract can be purified using chromatographic techniques to isolate pure this compound.

  • Stationary Phase: Silica (B1680970) gel 60 F254 plates.[2]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly used. The exact ratio should be optimized to achieve good separation.

  • Visualization: this compound can be visualized under UV light (254 nm) or by using staining reagents.

  • Preparative TLC: For small-scale purification, the crude extract can be applied as a band on a preparative TLC plate. After development, the band corresponding to this compound can be scraped off, and the compound can be eluted from the silica gel with a suitable solvent (e.g., ethyl acetate).[2]

  • Column Packing: A glass column is dry-packed with silica gel, and a layer of sand is added on top to prevent disturbance of the silica bed upon solvent addition.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel for dry loading.

  • Elution:

    • A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity.

    • A common starting solvent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • The polarity is increased by gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis of Fractions: Each fraction is analyzed by TLC to identify the fractions containing pure this compound.

  • Concentration: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): The proton NMR spectrum will show characteristic signals for the aromatic protons, the hydroxymethyl groups, the methoxy (B1213986) group, the methyl group, and the dimethylallyl group.

    • ¹³C NMR (in CDCl₃): The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the this compound molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition of this compound.

    • Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern in the EI-MS spectrum can provide structural information and serve as a fingerprint for the compound.

Visualizations

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Inoculation of Alternaria sp. in Liquid Medium B Incubation (25-28°C, 28-35 days) A->B C Filtration of Culture Broth B->C D pH Adjustment of Filtrate (pH 10) C->D E Liquid-Liquid Extraction with Chloroform D->E F Washing & Concentration E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography G->H I Fraction Collection H->I J TLC Analysis of Fractions I->J K Pooling of Pure Fractions J->K L Purified this compound K->L M NMR Spectroscopy (¹H & ¹³C) L->M N Mass Spectrometry (HRMS & EI-MS) L->N

Caption: Experimental workflow for the isolation of this compound.

putative_biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B Condensation C Polyketide Intermediate B->C D Cyclization & Tailoring Enzymes C->D E This compound Precursor D->E F Further Modifications (e.g., Prenylation, Methylation) E->F G This compound F->G

Caption: Putative biosynthetic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zinnol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Zinnol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound, a metabolite originally isolated from the fungus Alternaria zinniae, is a phenolic compound with phytotoxic properties.[1][2] Its solubility characteristics are important for its application in various experimental settings. A summary of its known and predicted properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₄[3][4]
Molecular Weight 266.33 g/mol [3][4]
Appearance Solid[5]
Known Solubility Soluble in methanol (B129727) and DMSO.[1][2] Specifically, 1 mg/mL in DMSO.[5]
Predicted pKa 14.13 ± 0.10[6][7]
Predicted XlogP 2.0[8]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A2: Given this compound's limited aqueous solubility, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q3: What organic solvents are recommended for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and methanol are effective solvents for this compound.[1][2] A stock solution of at least 1 mg/mL can be prepared in DMSO.[5] When preparing for cell-based assays, ensure the final concentration of the organic solvent in your working solution is low enough to not affect the experimental system (typically <0.5% for DMSO).

Q4: My this compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the stock solution directly to the final volume of the aqueous buffer. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous phase.

  • Vortexing/Sonication: Vigorously mix the solution during and after the addition of the stock solution. Sonication can also help to disperse the compound and aid dissolution.

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous solution can increase the solubility of this compound.

Troubleshooting Guide

Issue 1: this compound powder will not dissolve in the aqueous buffer.

Cause: this compound has poor water solubility.

Solution:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate organic solvent such as DMSO or methanol.[1][2]

  • Stepwise Dilution: Add the stock solution dropwise to the vortexing aqueous buffer.

  • Energy Input: Use sonication or gentle heating to aid dissolution. Be cautious with heating as it may affect the stability of this compound.

Issue 2: this compound precipitates from the aqueous solution over time.

Cause: The aqueous solution is supersaturated, leading to crystallization or precipitation of this compound.

Solution:

  • Optimize Co-solvent Concentration: Increase the percentage of a water-miscible organic solvent in your final solution. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).

  • pH Adjustment: Based on the predicted pKa of 14.13, this compound is a very weak acid.[6][7] Adjusting the pH is unlikely to significantly improve solubility in the physiological range. However, for non-physiological experiments, exploring a wider pH range might be beneficial, but the stability of this compound at extreme pH values should be verified.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain this compound in solution by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 266.33 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.66 mg of this compound powder and transfer it to a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in an Aqueous Co-solvent System (Shake-Flask Method)

This protocol outlines a general procedure to determine the equilibrium solubility of this compound in a water-ethanol co-solvent system. This method can be adapted for other co-solvents.

Materials:

  • This compound

  • Ethanol, absolute

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing a known volume of each co-solvent mixture. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A standard curve of this compound of known concentrations should be used for accurate quantification.

  • Data Reporting: Express the solubility as mg/mL or molarity for each co-solvent mixture.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Determination cluster_troubleshooting Troubleshooting Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store prepare_cosolvent Prepare Co-solvent Mixtures add_this compound Add Excess this compound prepare_cosolvent->add_this compound equilibrate Equilibrate (Shake Flask) add_this compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge analyze Analyze Supernatant (HPLC) centrifuge->analyze start Precipitation Observed stepwise Try Stepwise Dilution start->stepwise If fails cosolvent Increase Co-solvent % stepwise->cosolvent If fails success Solution Stable stepwise->success If successful surfactant Add Surfactant cosolvent->surfactant If fails cosolvent->success If successful surfactant->success If successful signaling_pathway_placeholder cluster_strategies Solubilization Strategies This compound This compound Formulation Aqueous_Solution Aqueous Solution This compound->Aqueous_Solution Precipitation Precipitation Aqueous_Solution->Precipitation Poor Solubility Solubilization Solubilization Solubilization->Aqueous_Solution Improved Stability Cosolvents Co-solvents (Ethanol, PG, PEG) Cosolvents->Solubilization Surfactants Surfactants (Tween® 80) Surfactants->Solubilization Complexation Complexation (Cyclodextrins) Complexation->Solubilization

References

Technical Support Center: Interpreting Unexpected Results in Zinnol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zinnol is a hypothetical compound created for illustrative purposes within this guide. The troubleshooting advice, protocols, and data presented are based on established principles of in vitro toxicology and pharmacology.

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected or inconsistent results during in vitro cytotoxicity experiments with the investigational compound this compound. These resources are designed to help identify the source of variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the hypothetical serine/threonine kinase "APEX1," which is a key component of the pro-survival signaling pathway in several cancer cell lines. By inhibiting APEX1, this compound is expected to induce G1 cell cycle arrest and subsequently, apoptosis. Therefore, a dose-dependent decrease in cell viability is the anticipated outcome in sensitive cell lines.

Q2: My results show high variability between replicate wells. What are the common causes?

A2: High variability is a frequent issue that can mask the true effect of a compound.[1] Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate. Ensure you have a homogenous single-cell suspension before plating.

  • Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or compound. Calibrate pipettes regularly.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration and cell growth. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.

  • Cell Health: Using cells that are unhealthy, over-confluent, or at a high passage number can lead to inconsistent responses.[1]

Q3: I am not observing any cytotoxicity, even at high concentrations of this compound. What should I check first?

A3: When this compound does not show its expected cytotoxic effect, a systematic review of the experimental setup is necessary.[2]

  • Confirm Cell Line Sensitivity: Double-check that the cell line being used is reported to be sensitive to the inhibition of the APEX1 pathway.

  • This compound Stock Integrity: Verify the concentration of your this compound stock solution. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[2]

  • Solubility Issues: this compound may be precipitating out of the solution at higher concentrations. Visually inspect the wells for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%).[1]

  • Assay Timing: The cytotoxic effect of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours).

Q4: I'm seeing an increase in signal in my MTT assay at high this compound concentrations, suggesting increased viability. What could be happening?

A4: This is a classic sign of assay interference. Many compounds can interact with the MTT assay chemistry.[3]

  • Direct MTT Reduction: this compound, or its solvent, might be chemically reducing the yellow MTT tetrazolium salt to purple formazan (B1609692), independent of cellular metabolic activity. This gives a false-positive signal for viability.[3] To test for this, run a cell-free control containing only media, MTT, and this compound.

  • Metabolic Upregulation: It's possible that at certain concentrations, this compound could be stimulating mitochondrial activity, which would increase the MTT signal and mask any underlying cytotoxicity.[3]

  • Solution: Corroborate your findings with an alternative cytotoxicity assay that measures a different cellular endpoint, such as the LDH release assay (membrane integrity) or a direct apoptosis assay (Annexin V staining).[3]

Q5: My untreated control cells (negative control) show high levels of cell death. Why?

A5: High background cell death compromises the validity of the assay. Potential causes include:

  • Suboptimal Culture Conditions: Cells may be stressed from being overgrown (too confluent), or from nutrient depletion in the media.[1]

  • Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes.[4]

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. Ensure the final solvent concentration is consistent across all wells, including the untreated control.

  • Contamination: Bacterial, yeast, or mycoplasma contamination can induce cytotoxicity.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues.

Observed Problem Potential Cause Recommended Solution Relevant Controls to Run
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension; calibrate pipettes; avoid using outer plate wells.[1]Visually inspect cell density post-seeding.
No Cytotoxicity Observed Compound degradation, incorrect concentration, cell line resistance, insufficient incubation time.Prepare fresh this compound dilutions; verify stock concentration; use a known sensitive cell line as a positive control; perform a time-course experiment (24, 48, 72h).[2]Positive control compound known to induce cell death.
High Cytotoxicity in Untreated Controls Poor cell health, solvent toxicity, contamination.Use healthy, low-passage cells; perform a solvent toxicity curve; test for mycoplasma.[1]Wells with cells and media only (no solvent); wells with cells and solvent only.
High Background Signal in Assay MTT: Contamination, phenol (B47542) red interference.[1] LDH: Serum in media has high LDH activity.MTT: Use phenol red-free media for the assay; check for contamination. LDH: Use serum-free media during the final incubation or test serum LDH levels.Media-only blanks; cell-free compound controls.
Results from Different Assays Conflict Assay-specific interference by this compound (e.g., direct MTT reduction[3] or LDH enzyme inhibition[5]).Validate results with a third, mechanistically different assay (e.g., ATP-based assay or apoptosis staining).Run cell-free controls for each assay type to check for direct compound interference.[3][6]

Data Presentation: Hypothetical this compound Dose-Response

The table below illustrates a comparison between expected and unexpected results from an MTT assay after 48 hours of treatment with this compound.

This compound Conc. (µM)Expected % Viability (Mean ± SD)Unexpected % Viability (Mean ± SD)Notes on Unexpected Results
0 (Vehicle)100 ± 4.5100 ± 22.8High variability in controls suggests seeding or handling issues.[1]
0.198 ± 5.195 ± 19.5Inconsistent effect at low doses.
185 ± 6.270 ± 25.1Dose-response is erratic and not following a clear sigmoidal curve.[7]
1052 ± 3.9115 ± 15.3Result >100% viability. Strongly indicates direct MTT reduction by this compound.[3]
10015 ± 2.8140 ± 18.9The assay is clearly compromised and unreliable for this compound.

Experimental Protocols & Visualized Workflows

Hypothetical this compound Signaling Pathway

This compound acts by inhibiting the APEX1 kinase, which normally suppresses the pro-apoptotic BAD protein and activates the pro-survival ERK pathway. Inhibition of APEX1 leads to the activation of BAD and suppression of ERK, culminating in apoptosis.

Zinnol_Pathway This compound This compound APEX1 APEX1 Kinase This compound->APEX1 ERK ERK Pathway APEX1->ERK Activates BAD BAD (Pro-apoptotic) APEX1->BAD Inhibits Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis BAD->Apoptosis

Hypothesized signaling pathway for this compound-induced apoptosis.
General Cytotoxicity Assay Workflow

The following diagram outlines the typical workflow for a plate-based cytotoxicity assay.

Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 1. Prepare single-cell suspension p2 2. Seed cells into 96-well plate p1->p2 p3 3. Allow cells to adhere (overnight incubation) p2->p3 t1 4. Prepare serial dilutions of this compound p3->t1 t2 5. Treat cells and incubate (24-72h) t1->t2 a1 6. Add assay reagent (e.g., MTT, LDH substrate) t2->a1 a2 7. Incubate as per protocol a1->a2 a3 8. Read plate on microplate reader a2->a3 Data_Analysis Data_Analysis a3->Data_Analysis 9. Analyze Data (Calculate % Viability, IC50)

A generalized workflow for in vitro cytotoxicity experiments.
Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[2]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[8] Mix gently on an orbital shaker for 15 minutes.[8]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged membranes.

  • Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 1-2). Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before the final step.

    • Background: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] * 100

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: Treat cells with this compound in a 6-well plate. After the incubation period, harvest both the floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation reagent, as EDTA can interfere with Annexin V binding.[9]

  • Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Troubleshooting Decision Tree

Use this logical guide to diagnose unexpected results.

Troubleshooting_Tree Start Unexpected Result Observed Check_Replicates High variance between replicates? Start->Check_Replicates Check_Controls Are controls (pos/neg) as expected? Check_Replicates->Check_Controls No Sol_Replicates Review cell seeding protocol. Calibrate pipettes. Avoid edge effects. Check_Replicates->Sol_Replicates Yes Check_Assay Suspect assay interference? Check_Controls->Check_Assay Yes Sol_Neg_Control Check for solvent toxicity. Assess cell health & confluency. Test for contamination. Check_Controls->Sol_Neg_Control No (High death in neg.) Sol_Pos_Control Check compound stability/storage. Confirm cell line sensitivity. Check_Controls->Sol_Pos_Control No (No death in pos.) Check_Hypothesis Results are consistent but show no effect? Check_Assay->Check_Hypothesis No Sol_Assay Run cell-free controls. Use an orthogonal assay (e.g., LDH, Annexin V). Check_Assay->Sol_Assay Yes Sol_Hypothesis Review literature for cell line. Consider off-target effects. Perform time-course/dose-range extension. Check_Hypothesis->Sol_Hypothesis Yes

A decision tree for troubleshooting cytotoxicity assay issues.

References

Optimizing Zinnol dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Zinnol In-Vivo Studies: Technical Support Center

Disclaimer: Information on a specific investigational compound named "this compound" is not publicly available. This guide has been created as a representative technical resource for researchers working with novel kinase inhibitors. The data, pathways, and protocols presented are illustrative and based on established principles in preclinical pharmacology. Researchers should always adapt procedures based on the specific properties of their compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse xenograft model?

A: For a novel kinase inhibitor like this compound, a dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD).[1] If no prior data exist, a good starting point is to conduct a pilot study with logarithmically spaced doses (e.g., 1, 10, 100 mg/kg) in a small group of animals.[1][2] The initial dose can be guided by in vitro efficacy data (e.g., IC50 or EC50) and any available pharmacokinetic (PK) data.[1]

Q2: How should I prepare this compound for intraperitoneal (IP) injection?

A: The formulation depends on this compound's solubility. For many kinase inhibitors, a suspension or solution in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween 80 is common. It is critical to ensure the substance is sterile.[3][4] Always prepare the formulation fresh daily unless stability data supports storage. A detailed protocol for preparation is provided in the "Experimental Protocols" section.

Q3: What are the common signs of toxicity I should monitor for in my animal studies?

A: Monitor animals at least twice daily for clinical signs of toxicity.[5] Key indicators include significant body weight loss (>15-20%), changes in posture or behavior (hunching, lethargy), piloerection (hair standing on end), and changes in activity levels.[6][7] A table summarizing common toxicity signs and recommended actions is included in the "Data Presentation" section.

Q4: How can I confirm that this compound is hitting its target, Kinase X, in the tumor tissue?

A: Target engagement can be verified by measuring the modulation of downstream signaling molecules.[8][9] A common method is to collect tumor tissue at various time points after dosing and perform a Western blot to assess the phosphorylation status of a direct substrate of Kinase X.[8] See the "Experimental Protocols" section for a detailed methodology.

Q5: What is the recommended dosing frequency for this compound?

A: Dosing frequency is determined by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[10][11] A PK study measuring parameters like half-life (t½), Cmax, and AUC is necessary to design an effective dosing regimen that maintains target inhibition without causing excessive toxicity.[12][13][14] If the half-life is short, more frequent dosing (e.g., twice daily) may be required.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High inter-animal variability in tumor response. 1. Inconsistent drug formulation/dosing technique.2. Poor bioavailability or rapid metabolism.3. Intrinsic variability in the tumor model.1. Ensure the formulation is homogenous (vortex before each injection) and the injection technique is consistent.[4][15]2. Conduct a pharmacokinetic (PK) study to assess exposure in each animal.[10]3. Increase the number of animals per group to improve statistical power.
Lack of efficacy at previously established doses. 1. Loss of compound activity (improper storage).2. Development of tumor resistance.3. Suboptimal dosing schedule leading to insufficient target coverage.1. Verify the integrity and purity of the this compound batch.2. Assess target engagement in tumors from non-responding animals via Western blot or IHC.[8]3. Perform a PK/PD study to correlate drug exposure with target inhibition over time and adjust the dosing regimen accordingly.
Unexpected animal mortality or severe toxicity at a dose previously considered safe. 1. Formulation error (incorrect concentration).2. Vehicle-induced toxicity.3. Increased sensitivity in a different animal strain or model.[16]1. Re-verify all calculations and preparation steps for the dosing solution.2. Run a control group treated with the vehicle alone to rule out its toxicity.3. Redetermine the MTD in the specific animal model being used.[1]
Precipitation of this compound in the dosing solution. 1. Poor solubility of the compound in the chosen vehicle.2. Incorrect pH or temperature during preparation.1. Test alternative, safe vehicles (e.g., solutions containing cyclodextrins).2. Adjust the pH of the vehicle if the compound's solubility is pH-dependent.3. Gently warm the solution or use sonication to aid dissolution, ensuring the compound is not heat-labile.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) - 2 mg/kgIntraperitoneal (IP) - 20 mg/kg
Cmax (ng/mL) 1250850
Tmax (h) 0.080.5
t½ (h) 2.53.1
AUC (ng·h/mL) 28004500
Bioavailability (%) N/A~64%
Note: This data is hypothetical and serves as an example.

Table 2: Common Toxicity Signs and Recommended Actions

Clinical Sign Severity Recommended Action
Body Weight Loss Moderate (10-15%) Increase monitoring frequency. Provide supplemental nutrition/hydration.
Severe (>20%) Euthanize animal and perform necropsy to investigate the cause.[6]
Reduced Activity/Lethargy Mild Monitor closely.
Severe (unresponsive) Euthanize animal immediately.
Piloerection/Hunched Posture Persistent Indicates significant distress. Consider dose reduction or euthanasia if combined with other signs.[6]
Labored Breathing Any Euthanize animal immediately.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

  • Objective: To prepare a 10 mg/mL suspension of this compound in a standard vehicle.

  • Materials:

    • This compound powder

    • Vehicle: Sterile 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (v/v) Tween 80 in sterile water.

    • Sterile conical tubes and syringes.

  • Methodology:

    • Calculate the required amount of this compound and vehicle for the study. For example, for 10 mice receiving 100 mg/kg (in a 10 mL/kg volume), you will need 20 mg of this compound for 20g mice, plus overage.

    • Weigh the this compound powder accurately and place it in a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste. This prevents clumping.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • Vortex the final suspension vigorously for 1-2 minutes before drawing up each dose.

    • Use a new sterile needle and syringe for each animal.[3][4]

Protocol 2: Assessment of Target (Kinase X) Inhibition in Tumor Tissue by Western Blot

  • Objective: To quantify the inhibition of Kinase X activity by measuring the phosphorylation of its downstream substrate, Protein Y (p-Y).

  • Methodology:

    • Sample Collection: Dose tumor-bearing mice with this compound or vehicle. At predetermined time points (e.g., 2, 8, 24 hours post-dose), euthanize the animals and excise tumors.

    • Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen. Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel to separate proteins by size.

    • Western Blot: Transfer the separated proteins to a PVDF membrane.

    • Antibody Incubation:

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate with a primary antibody specific for the phosphorylated form of Protein Y (p-Y) overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Analysis: Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity to determine the ratio of p-Y to total Y.

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream Upstream Signal Receptor->Upstream KinaseX Kinase X Upstream->KinaseX ProteinY Protein Y KinaseX->ProteinY Phosphorylates Downstream Downstream Effector ProteinY->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical "ABC" signaling pathway showing this compound's inhibition of Kinase X.

InVivo_Workflow cluster_treatment Treatment Cycle (e.g., 21 days) start Start: Tumor Implantation in Mice tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomize Randomize Animals into Treatment Groups tumor_growth->randomize dose Daily Dosing: - Vehicle Control - this compound (e.g., 50 mg/kg) randomize->dose monitor Monitor: - Tumor Volume (2x/week) - Body Weight (daily) - Clinical Signs (daily) dose->monitor endpoint End of Study: - Euthanasia - Collect Tumors & Organs monitor->endpoint analysis Analysis: - Tumor Growth Inhibition (TGI) - PK/PD Analysis - Histology endpoint->analysis

Caption: Standard workflow for an in vivo efficacy study using a xenograft model.

Troubleshooting_Toxicity start Unexpected Toxicity (e.g., >20% weight loss) q1 Was a vehicle-only control group included? start->q1 a1_yes Vehicle group also shows toxicity q1->a1_yes Yes a1_no Vehicle group is healthy q1->a1_no No res1 Issue is vehicle-related. Test alternative vehicles. a1_yes->res1 q2 Was the dosing solution freshly prepared and concentration verified? a1_no->q2 a2_no No / Unsure q2->a2_no No a2_yes Yes q2->a2_yes Yes res2 Potential formulation error. Re-prepare and re-verify concentration (e.g., via HPLC). a2_no->res2 res3 Compound toxicity is higher than expected in this model. Conduct a new dose-range finding study starting at a lower dose. a2_yes->res3

References

Zinnol Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zinnol is a hypothetical compound used for illustrative purposes within this guide. The experimental protocols and data presented are examples based on established methodologies for investigating kinase inhibitor selectivity.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing potential off-target effects of the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?

A1: Off-target effects occur when a drug, such as this compound, binds to and alters the function of proteins other than its intended therapeutic target.[1] For kinase inhibitors, this is a common issue due to the high degree of structural similarity within the ATP-binding pocket across the human kinome (the full complement of protein kinases).[1] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Experimental Data: An observed cellular phenotype might be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.[1]

  • Unexpected Phenotypes: The inhibitor might produce unforeseen or even paradoxical biological effects (e.g., promoting cell growth when inhibition is expected).[1]

  • Toxicity: Engagement of off-target kinases that are crucial for the health of normal tissues can lead to adverse side effects.[2][3]

Q2: What is the proposed on-target pathway for this compound?

A2: this compound is a potent, ATP-competitive inhibitor designed to selectively target Kinase A in the ABC signaling cascade. The primary therapeutic goal of this compound is to block the phosphorylation of Substrate X , thereby inhibiting downstream signals related to cell proliferation and survival. A simplified diagram of this intended pathway is shown below.

Q3: What are the standard methods to screen for this compound's off-target effects?

A3: A multi-faceted approach is essential for robustly identifying off-target effects. Key methodologies include:

  • In Vitro Kinase Profiling: This is the most direct method, involving screening this compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity at a fixed concentration or to generate IC50 values for multiple kinases.[4][5] Several commercial services offer comprehensive kinase profiling.[6][7]

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement within intact cells. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9] A shift in the thermal stability of a protein in the presence of this compound provides direct evidence of binding in a physiological context.[8]

  • Phenotypic Screening & Counter-Screening: This involves testing this compound in various cell lines, including those that do not express the primary target (Kinase A). Activity in a Kinase A-negative cell line strongly suggests the presence of off-target effects.

  • Computational Profiling: In silico methods can predict potential off-target interactions by comparing the structure of this compound to known ligands of other kinases or by docking the compound into various kinase binding sites.[10][11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: An unexpected or paradoxical phenotype (e.g., increased proliferation) is observed in this compound-treated cells.

Possible Cause Troubleshooting Steps & Rationale
Direct Off-Target Effect: this compound may be inhibiting a kinase that is part of a negative feedback loop or a tumor suppressor pathway.[13]1. Validate with a Different Tool: Use a structurally unrelated inhibitor of Kinase A or a genetic approach (e.g., siRNA, CRISPR) to knock down Kinase A. If the paradoxical phenotype is not replicated, it strongly suggests an off-target effect of this compound.[1] 2. Perform Broad Kinase Profiling: Screen this compound against a large kinase panel to identify potential off-target hits that could explain the phenotype.[4][14] 3. Consult Databases: Check inhibitor databases for known off-targets of compounds with a similar chemical scaffold.
Indirect Pathway Activation: Inhibition of Kinase A might lead to the compensatory activation of a parallel signaling pathway.[15]1. Phospho-Proteomics Analysis: Use mass spectrometry-based proteomics to compare the phosphorylation patterns in cells treated with this compound versus a vehicle control. This can reveal unexpected changes in other signaling pathways. 2. Western Blot Analysis: Probe for activation markers (e.g., phosphorylated forms) of key kinases in known compensatory pathways (e.g., AKT, ERK).

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for Kinase A.

Possible Cause Troubleshooting Steps & Rationale
Potent Off-Target Inhibition: this compound may be potently inhibiting one or more kinases that are essential for cell survival.1. Refine Dose-Response: Perform a detailed dose-response curve for both inhibition of Kinase A (e.g., via Western blot for p-Substrate X) and cell viability (e.g., using a CellTiter-Glo® assay). Determine if the therapeutic window is narrow. 2. Kinase Selectivity Screen: Analyze the results from a kinase panel screen for potent inhibition of known survival-related kinases (e.g., CDKs, PLK1).[4] 3. Apoptosis Assays: Use methods like Annexin V staining or caspase-3 cleavage analysis to confirm if the observed cell death is apoptotic, which can provide clues about the pathways involved.[1]
Cell Line Specificity: The specific cell line being used may have a unique dependency on a particular off-target kinase.1. Test Across Multiple Cell Lines: Compare the cytotoxic effects of this compound across a panel of cell lines with varying genetic backgrounds. 2. Correlate with Target Expression: Analyze if the sensitivity to this compound correlates with the expression level of a putative off-target kinase across the cell line panel.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table summarizes fictional data from a kinase profiling screen, showing the potency of this compound against its intended target and a selection of potential off-targets. Such data is critical for interpreting cellular results.[16][17]

Kinase TargetIC50 (nM)ClassificationPotential Implication
Kinase A (On-Target) 5 Potent On-Target Intended therapeutic effect.
Kinase B75Moderate Off-TargetMay contribute to phenotype at higher concentrations.
Kinase C250Weak Off-TargetUnlikely to be relevant at therapeutic concentrations.
Kinase D35Potent Off-TargetHigh potential for confounding effects and toxicity.
Kinase E>10,000Not an Off-TargetNo significant inhibition observed.

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.[18]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines the general steps for submitting a compound like this compound to a commercial kinase profiling service.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

  • Service Selection: Choose a vendor that offers a suitable kinase panel (e.g., Promega, Reaction Biology, AssayQuant).[4][6][14] Panels can range from a few dozen to over 400 kinases. Select a screening concentration (e.g., 1 µM) or request a full IC50 determination for a set of kinases.

  • Submission: Follow the vendor's instructions for sample submission, which typically involves sending the required volume and concentration of the compound stock.

  • Data Analysis: The service will provide a report detailing the percent inhibition at the tested concentration or the calculated IC50 values for each kinase in the panel.

  • Interpretation: Analyze the data to identify any kinases that are inhibited with a potency close to that of the primary target (Kinase A). A selectivity score can be calculated to quantify the compound's specificity. Pay close attention to off-targets with known biological functions that could explain any unexpected phenotypes.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a method to confirm that this compound directly binds to Kinase A and potential off-targets in a cellular environment.[8][19]

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[8]

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a predetermined optimal temperature (e.g., 54°C, determined via a melt curve experiment) for 3 minutes, followed by immediate cooling on ice or a cooling block.[19]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase A (and any suspected off-target proteins for which you have antibodies) using Western blotting or another protein detection method like ELISA.

  • Data Interpretation: An increase in the amount of soluble target protein in the this compound-treated samples compared to the vehicle control indicates that this compound binding has stabilized the protein against heat-induced denaturation. Plotting the soluble protein levels against the drug concentration can provide a dose-response curve for target engagement.[8][20]

Mandatory Visualizations

G cluster_on_target On-Target Pathway (ABC Cascade) cluster_off_target Potential Off-Target Pathway Upstream Upstream Signal KinaseA Kinase A Upstream->KinaseA SubstrateX Substrate X KinaseA->SubstrateX ATP pSubstrateX p-Substrate X SubstrateX->pSubstrateX Proliferation Proliferation/ Survival pSubstrateX->Proliferation Zinnol_On This compound Zinnol_On->KinaseA Inhibition KinaseD Kinase D (Survival Kinase) CellSurvival Normal Cell Survival KinaseD->CellSurvival Zinnol_Off This compound Zinnol_Off->KinaseD Off-Target Inhibition G cluster_primary Primary Validation cluster_secondary Off-Target Investigation start Start: Unexpected Phenotype Observed with this compound q1 Does a structurally unrelated inhibitor of Kinase A or siRNA/CRISPR replicate the phenotype? start->q1 res_yes Phenotype is likely ON-TARGET. Investigate pathway dynamics. q1->res_yes Yes res_no Phenotype is likely OFF-TARGET. q1->res_no No step2 Perform broad kinome profiling screen res_no->step2 step3 Identify potent off-target hits (e.g., IC50 < 100 nM) step2->step3 step4 Validate hits in cells using CETSA or by knocking down the off-target step3->step4 step5 Confirm off-target is responsible for phenotype step4->step5 G cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo / In Vivo invitro_screen 1. In Vitro Kinome Screen (>400 Kinases) invitro_data Identify potential hits (e.g., >50% inhibition) invitro_screen->invitro_data invitro_ic50 2. Determine IC50 for top hits invitro_data->invitro_ic50 incell_cetsa 3. Cellular Target Engagement (CETSA) invitro_ic50->incell_cetsa incell_pheno 4. Phenotypic Counter-Screening (Target-negative cells) incell_cetsa->incell_pheno incell_validate 5. Validate with Off-Target Knockdown (siRNA/CRISPR) incell_pheno->incell_validate final Characterized Off-Target Profile incell_validate->final

References

Stability of Zinnol in long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Zinnol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability and to ensure the integrity of the product throughout its shelf life, this compound should be stored under controlled long-term conditions. The standard recommended storage condition is 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1] It is also crucial to protect this compound from light.

Q2: How does temperature affect the stability of this compound?

Temperature is a critical factor in maintaining the stability of this compound. Elevated temperatures can accelerate the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities. Conversely, freezing may also negatively impact the product's physical and chemical properties.

Q3: What role does humidity play in the stability of this compound?

Humidity can significantly impact the stability of this compound, particularly for solid dosage forms. Exposure to high humidity can lead to moisture absorption, which may cause physical changes such as softening or discoloration, and can also promote chemical degradation through hydrolysis.

Q4: Are there any specific light exposure precautions for this compound?

Yes, this compound is photosensitive. Exposure to light can induce photodegradation, resulting in the formation of degradation products and a decrease in potency. Therefore, it is imperative to store this compound in its original light-resistant packaging.

Q5: What are the signs of this compound degradation?

Degradation of this compound may be indicated by a change in physical appearance (e.g., color change, cloudiness in solutions), a decrease in assay (potency), or the detection of degradation products.[2] Any observable changes should prompt a re-evaluation of the product's integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of this compound Powder Exposure to light or high temperatures.1. Immediately shield the product from light. 2. Verify that storage temperature has been maintained within the recommended range (25°C ± 2°C). 3. Quarantine the affected batch and perform analytical testing to assess for degradation.
Reduced Potency in Assay - Improper storage conditions (temperature, humidity). - Exceeded shelf-life.1. Review storage records to confirm adherence to recommended conditions. 2. Check the expiration date of the product. 3. If within shelf-life and stored correctly, consider recalibrating analytical instruments and re-testing.
Presence of Unknown Peaks in HPLC Analysis Chemical degradation of this compound.1. Compare the chromatogram to a reference standard to identify known degradation products. 2. If peaks are unidentified, further characterization using mass spectrometry may be necessary. 3. Investigate potential causes of degradation, such as exposure to heat, light, or incompatible excipients.
Inconsistent Dissolution Profile Physical changes in the drug product due to moisture absorption or temperature fluctuations.1. Assess the physical appearance of the product for any changes. 2. Verify that the humidity of the storage environment has been controlled. 3. Review the formulation for any excipients that may be sensitive to environmental conditions.

Stability Data Summary

The following table summarizes representative data from long-term stability studies of this compound conducted under the recommended storage conditions (25°C / 60% RH).

Timepoint (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)Dissolution (% Released at 30 min)
0White to off-white crystalline powder100.2< 0.198.5
3Conforms99.80.1597.9
6Conforms99.50.2197.2
9Conforms99.10.2896.8
12Conforms98.70.3596.1
18Conforms98.20.4595.5
24Conforms97.60.5894.8

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Degradation Products

This method is used to determine the potency of this compound and to quantify any degradation products.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound reference standard at a known concentration.

    • Prepare a sample solution of the this compound being tested.

    • Inject the standard and sample solutions into the HPLC system.

    • The peak area of this compound in the sample is compared to the standard to calculate the assay.

    • Degradation products are identified by their retention times relative to the main this compound peak and quantified.

Visualizations

Zinnol_Troubleshooting_Workflow start Stability Issue Identified check_appearance Visual Inspection: Any change in color, form, or clarity? start->check_appearance check_storage Review Storage Records: Temperature & Humidity within limits? check_appearance->check_storage No quarantine Quarantine Affected Batch check_appearance->quarantine Yes analytical_testing Perform Analytical Testing: HPLC, Dissolution, etc. check_storage->analytical_testing Yes check_storage->quarantine No release Batch Meets Specification: Release for Use analytical_testing->release Pass reject Batch Fails Specification: Reject Batch analytical_testing->reject Fail investigate_cause Investigate Root Cause of Deviation quarantine->investigate_cause implement_capa Implement Corrective and Preventive Actions (CAPA) investigate_cause->implement_capa reject->investigate_cause

Caption: Troubleshooting workflow for this compound stability issues.

Zinnol_Degradation_Pathway This compound This compound (Active Ingredient) Hydrolysis_Product Hydrolysis Product A This compound->Hydrolysis_Product High Humidity Oxidation_Product Oxidation Product B This compound->Oxidation_Product Exposure to Air/Oxidizing Agents Photodegradation_Product Photodegradation Product C This compound->Photodegradation_Product Light Exposure

Caption: Potential degradation pathways for this compound.

Long_Term_Stability_Workflow start Receive this compound Batch for Stability Study initial_testing Timepoint 0: Perform Initial Full Specification Testing start->initial_testing storage Place Samples in Stability Chamber (25°C / 60% RH) initial_testing->storage pull_samples Pull Samples at Predetermined Timepoints (e.g., 3, 6, 9, 12, 18, 24 months) storage->pull_samples analytical_testing Perform Analytical Testing at each Timepoint pull_samples->analytical_testing final_report End of Study: Compile Final Stability Report pull_samples->final_report End of Study Duration data_review Review and Analyze Data analytical_testing->data_review spec_check Do Results Meet Specification? data_review->spec_check continue_study Continue Study to Next Timepoint spec_check->continue_study Yes oos Out of Specification (OOS) Result: Initiate Investigation spec_check->oos No continue_study->pull_samples

Caption: Experimental workflow for long-term stability testing of this compound.

References

Zinnol Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Zinnol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, a synthetic flavonoid, is typically synthesized via a Claisen-Schmidt condensation to form a chalcone (B49325) precursor, followed by an oxidative cyclization to yield the final flavone (B191248) structure. This two-step process is a common and versatile method for generating substituted flavonoids.[1][2]

Q2: What are the most common impurities encountered during this compound synthesis?

A2: The most common impurities include unreacted starting materials (acetophenone and benzaldehyde (B42025) derivatives), the intermediate chalcone, and byproducts from side reactions such as Michael additions or polymerization, especially under strongly basic or acidic conditions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of flavonoids like this compound due to its sensitivity and resolving power.[3] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment against a standard.[3][4][5]

Q4: What are the recommended storage conditions for this compound?

A4: As flavonoids can be sensitive to light, heat, and oxygen, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem 1: Low or no yield of the chalcone intermediate.

Possible Cause Suggested Solution
Inactive catalystUse a fresh batch of catalyst (e.g., NaOH or KOH).
Incorrect reaction temperatureOptimize the reaction temperature; some condensations require cooling while others may need gentle heating.
Poor quality starting materialsEnsure the purity of the acetophenone (B1666503) and benzaldehyde derivatives using NMR or GC-MS.
Inappropriate solventThe solvent should be able to dissolve the reactants and the catalyst. Ethanol or methanol (B129727) are commonly used.

Problem 2: Incomplete cyclization of the chalcone to this compound.

Possible Cause Suggested Solution
Inefficient oxidizing agentEnsure the correct stoichiometry and freshness of the oxidizing agent (e.g., I2 in DMSO or H2O2).
Suboptimal reaction conditionsThe cyclization step is often sensitive to temperature and reaction time. Monitor the reaction progress by TLC or HPLC.
Steric hindranceIf the chalcone has bulky substituents, cyclization may be hindered. A stronger catalyst or higher temperatures might be necessary.

Problem 3: Formation of multiple byproducts.

Possible Cause Suggested Solution
Reaction conditions are too harshReduce the concentration of the catalyst or lower the reaction temperature to minimize side reactions.
Presence of oxygenFor certain steps, performing the reaction under an inert atmosphere can prevent oxidative side products.
Extended reaction timeOverly long reaction times can lead to the formation of degradation products. Optimize the reaction time by monitoring its progress.
Purification Troubleshooting

Problem 1: Difficulty in separating this compound from the chalcone intermediate by column chromatography.

Possible Cause Suggested Solution
Similar polarity of this compound and the chalconeUse a less polar solvent system to increase the separation on silica (B1680970) gel. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is recommended.
Co-crystallizationIf the chalcone is present in high amounts, it may co-crystallize with this compound. Attempt to precipitate the chalcone from a suitable solvent before chromatography.

Problem 2: this compound appears pure by TLC but shows impurities in HPLC or NMR.

Possible Cause Suggested Solution
Co-eluting impurities in TLCTLC often has lower resolution than HPLC. Rely on HPLC for final purity assessment.
Isomeric impuritiesIsomers may not be resolved by TLC. Use a high-resolution HPLC column and method, or preparative HPLC for separation.[6]
Residual solventNMR is very sensitive to residual solvents. Dry the sample under high vacuum for an extended period.

Section 3: Experimental Protocols

Synthesis of this compound Precursor (Chalcone)
  • Dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide (B78521) (20% w/v) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with water until neutral, and dry under vacuum.

Oxidative Cyclization to this compound
  • Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add a catalytic amount of iodine (I2).

  • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC or HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Section 4: Data Presentation

Table 1: Purity Assessment of this compound Batches by HPLC

Batch IDRetention Time (min)Peak Area (%)Impurity 1 (Chalcone) (%)Impurity 2 (Unknown) (%)
ZN-0015.2398.51.10.4
ZN-0025.2495.23.51.3
ZN-0035.2299.70.20.1

Section 5: Visualizations

Zinnol_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (Acetophenone & Benzaldehyde) Chalcone Claisen-Schmidt Condensation (Chalcone Formation) Start->Chalcone Base Catalyst Zinnol_Crude Oxidative Cyclization (Crude this compound) Chalcone->Zinnol_Crude Iodine/DMSO Purification Column Chromatography Zinnol_Crude->Purification Zinnol_Pure Pure this compound Purification->Zinnol_Pure Analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) Zinnol_Pure->Analysis

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Start Low Yield of this compound Check_Chalcone Check Chalcone Formation Start->Check_Chalcone Check_Cyclization Check Cyclization Step Check_Chalcone->Check_Cyclization Good Chalcone Yield Troubleshoot_Condensation Troubleshoot Condensation: - Catalyst Activity - Reaction Conditions - Starting Material Purity Check_Chalcone->Troubleshoot_Condensation No/Low Chalcone Troubleshoot_Cyclization Troubleshoot Cyclization: - Oxidizing Agent - Temperature/Time - Steric Hindrance Check_Cyclization->Troubleshoot_Cyclization Incomplete Cyclization

Caption: Logic Diagram for Troubleshooting Low this compound Yield.

References

Improving the bioavailability of Zinnol for therapeutic use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zinnol (Cefuroxime Axetil). This resource is designed for researchers, scientists, and drug development professionals dedicated to enhancing the therapeutic efficacy of this compound by improving its oral bioavailability. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.

This compound, the brand name for cefuroxime (B34974) axetil, is a widely used cephalosporin (B10832234) antibiotic. However, its therapeutic potential is often limited by its poor oral bioavailability, which is attributed to its low aqueous solubility and permeability.[1][2] This guide provides practical solutions and advanced strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (cefuroxime axetil) generally low?

A1: Cefuroxime axetil is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low solubility and low permeability.[1] Its poor solubility in gastrointestinal fluids limits its dissolution rate, which is a prerequisite for absorption. Furthermore, its low permeability across the intestinal epithelium hinders its entry into systemic circulation. The bioavailability of oral suspensions is reported to be around 40-45%, while tablets show a bioavailability of approximately 60%.[2][3]

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies have been successfully employed to improve the bioavailability of this compound. These include:

  • Nanosuspensions: Reducing the particle size of cefuroxime axetil to the nanometer range significantly increases its surface area, leading to enhanced solubility and dissolution rates.[1]

  • Nanoemulsions: Lipid-based nanoemulsion formulations can improve the solubilization of this compound in the gastrointestinal tract and facilitate its absorption.[4]

  • Inclusion Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes can mask the bitter taste of cefuroxime axetil and improve its solubility and bioavailability.[2][3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.

Q3: How does food intake affect the bioavailability of this compound?

A3: The bioavailability of cefuroxime axetil is significantly influenced by the presence of food. Administration of this compound after a meal can enhance its absorption.[4][5] It is recommended that patients take this compound shortly after eating to maximize its therapeutic effect.[5]

Troubleshooting Guides

This section addresses common issues encountered during the development of enhanced bioavailability formulations of this compound.

Issue Potential Cause Recommended Solution
Low in vitro dissolution rate despite particle size reduction. Drug Recrystallization: The amorphous or nanocrystalline form of this compound may be converting back to a more stable, less soluble crystalline form.Incorporate Stabilizers: Use polymers such as HPMC or PVP in your formulation to inhibit recrystallization. For nanosuspensions, select an appropriate stabilizer that provides steric or electrostatic stabilization.
Inconsistent pharmacokinetic data in animal studies. Formulation Instability: The formulation may be physically or chemically unstable, leading to variable dosing and absorption.Conduct Stability Studies: Assess the physical and chemical stability of your formulation under relevant storage and administration conditions. For suspensions, ensure uniform redispersion before each dose.
Food Effects: Variations in the feeding schedule of test animals can significantly impact the absorption of this compound.Standardize Feeding Protocols: Ensure a consistent fasting and feeding schedule for all animals in your pharmacokinetic studies.
Precipitation of this compound in the gastrointestinal tract. pH-Dependent Solubility: this compound's solubility may be pH-dependent, causing it to precipitate as it moves through the varying pH environments of the GI tract.Utilize pH-Modifying Excipients: Incorporate buffering agents or pH-modifiers into your formulation to maintain a favorable microenvironment for this compound's solubility.
Supersaturation and Precipitation: Amorphous solid dispersions can generate supersaturated solutions of this compound in the GI tract, which may then precipitate out.Include Precipitation Inhibitors: Add polymers like HPMC-AS or Soluplus® to your solid dispersion formulation to maintain supersaturation and prevent precipitation.

Data Presentation

The following tables summarize quantitative data from studies aimed at improving the bioavailability of this compound.

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Improvement
Plain Cefuroxime Axetil Suspension126 ± 1.52-613 ± 24.26-
HP-β-CD Inclusion Complex148 ± 1.26-989 ± 16.42~1.6-fold
Nanoemulsion--325.3~2-fold (vs. plain suspension)
Nanosuspension---~2-fold (vs. marketed formulation)

Data compiled from multiple sources.[1][2][4]

Table 2: Enhancement of this compound Solubility and Dissolution

Formulation StrategySolubility ImprovementIn Vitro Drug Release
Nanosuspension16-fold increase (2387 ± 3.35 µg/ml)94.17 ± 5.689% in 24h (vs. 62.34 ± 1.139% for plain suspension)
Nanoemulsion-80.7261% diffused (vs. 51.0048% for plain suspension)

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Media Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • Cefuroxime axetil powder

  • Zirconium oxide beads (0.5 mm diameter)

  • Stabilizer solution (e.g., 2% w/v Poloxamer 407 in deionized water)

  • High-energy media mill

Methodology:

  • Prepare a pre-suspension by dispersing cefuroxime axetil (e.g., 5% w/v) in the stabilizer solution.

  • Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • Transfer the pre-suspension to the milling chamber of the media mill, which is pre-filled with zirconium oxide beads.

  • Set the milling parameters (e.g., milling speed, time, and temperature). A typical starting point would be 2000 rpm for 2 hours, with temperature control to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Further characterization can include differential scanning calorimetry (DSC) to assess the crystalline state of the drug and scanning electron microscopy (SEM) for particle morphology.

Protocol 2: In Vivo Bioavailability Study in a Rat Model

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control formulation.

Methodology:

  • Animal Model: Use healthy male Wistar rats (200-250 g), divided into control and test groups.

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing: Administer the this compound formulations (e.g., nanosuspension, plain suspension) orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -20°C until analysis.

  • Bioanalysis: Quantify the concentration of cefuroxime in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software. Determine the relative bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & In Vitro Testing cluster_preclinical Preclinical Evaluation cluster_decision Decision Point start Define Target Product Profile formulation_strategy Select Bioavailability Enhancement Strategy (e.g., Nanosuspension, Solid Dispersion) start->formulation_strategy excipient_screening Excipient Compatibility & Solubility Screening formulation_strategy->excipient_screening formulation_optimization Formulation Optimization (DoE) excipient_screening->formulation_optimization physchem_char Physicochemical Characterization (Particle Size, DSC, XRD) formulation_optimization->physchem_char dissolution In Vitro Dissolution Testing physchem_char->dissolution stability Stability Studies dissolution->stability permeability In Vitro Permeability Assay (e.g., Caco-2) stability->permeability pk_study In Vivo Pharmacokinetic Study (Animal Model) permeability->pk_study data_analysis Data Analysis & Lead Formulation Selection pk_study->data_analysis decision Bioavailability Goal Met? data_analysis->decision decision->formulation_optimization No end_node Lead Formulation Identified decision->end_node Yes

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

troubleshooting_logic start Low Bioavailability Observed in PK Study dissolution_check Is In Vitro Dissolution Rate Low? start->dissolution_check permeability_check Is Caco-2 Permeability Low? dissolution_check->permeability_check No solubility_issue Root Cause: Poor Solubility/Dissolution dissolution_check->solubility_issue Yes permeability_issue Root Cause: Poor Permeability permeability_check->permeability_issue Yes solubility_solutions Solutions: - Further Particle Size Reduction - Amorphous Solid Dispersion - Different Solubilizing Excipients solubility_issue->solubility_solutions permeability_solutions Solutions: - Add Permeation Enhancers - Lipid-Based Formulations (e.g., SEDDS) - Prodrug Approach permeability_issue->permeability_solutions

Caption: Decision tree for troubleshooting low bioavailability of this compound formulations.

References

Technical Support Center: Mechanisms of Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query mentioned "Zinnol" (cefuroxime axetil). It is important to clarify that this compound is a brand name for the antibiotic cefuroxime, which is used to treat bacterial infections.[1][2][3] It is not a standard chemotherapy agent, and therefore, research on resistance mechanisms to this compound in cancer cell lines is not established. However, some antibiotics, such as anthracyclines, are used in chemotherapy and exhibit anti-cancer properties.[4] This guide will address the broader and highly relevant topic of mechanisms of resistance to anti-cancer drugs in cancer cell lines, which is likely the underlying interest of the query.

This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and troubleshoot drug resistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug resistance in cancer cells?

A1: Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms, which can be broadly categorized as follows:

  • Altered Drug Transport: Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the MDR1/ABCB1 gene), actively removes drugs from the cell, lowering the intracellular concentration to sub-lethal levels.[5][6][7]

  • Target Modification: Genetic mutations or alterations in the drug's molecular target (e.g., a specific receptor or enzyme) can prevent the drug from binding effectively.[6] A common example is the T790M mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[6]

  • Drug Inactivation: Cancer cells may develop mechanisms to metabolize or inactivate the drug, rendering it harmless.[5][8]

  • Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the pathway being inhibited by the drug, thus maintaining proliferation and survival.[6]

  • Enhanced DNA Repair: For drugs that work by damaging cancer cell DNA (like platinum-based agents), resistant cells can enhance their DNA repair capabilities to fix the damage and survive.[5][6][8]

  • Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., BAX), making them resistant to programmed cell death induced by the drug.[8][9]

Q2: My cancer cell line is showing reduced sensitivity to our drug. How do I confirm this is acquired resistance?

A2: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time.[10][11] To confirm this experimentally:

  • Establish a Baseline: First, determine the initial half-maximal inhibitory concentration (IC50) of your drug on the parental (non-resistant) cell line.[10][12]

  • Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of the drug over several weeks to months.[10]

  • Compare IC50 Values: Periodically measure the IC50 of the drug on the cultured cells. A significant and stable increase in the IC50 value compared to the parental line indicates acquired resistance.[10]

Q3: What is the difference between intrinsic and acquired resistance?

A3: Intrinsic resistance is the inherent ability of cancer cells to resist a drug even before the first treatment is administered.[11] This can be due to pre-existing genetic features of the tumor. Acquired resistance develops in response to therapy.[11] Initially, the tumor responds to the drug, but a sub-population of cells survives, mutates, and proliferates, leading to a relapse where the tumor no longer responds to the original treatment.[5]

Troubleshooting Guides

This section provides a structured approach to investigating unexpected drug resistance in your cell culture experiments.

Problem 1: Increased IC50 value observed in my cell line after several passages with the drug.

Possible Cause Troubleshooting Steps Expected Outcome
Selection of a resistant sub-population 1. Perform a new IC50 assay comparing your current cell line to a freshly thawed, early-passage vial of the parental line. 2. Perform cell line authentication (e.g., STR profiling) to rule out contamination.[10]A significantly higher IC50 in the continuously-treated line confirms the development of an acquired resistance phenotype.
Drug Instability or Inactivity 1. Prepare fresh drug stocks. Protect from light and temperature fluctuations. 2. Verify the final concentration of the drug in the culture medium.[10]If the IC50 returns to baseline with fresh drug, the issue was with drug integrity, not cellular resistance.
Experimental Variability 1. Standardize cell seeding density and assay duration. 2. Ensure consistent incubator conditions (CO2, temperature, humidity).Consistent IC50 values across replicate experiments indicate the resistance is real and not an artifact.

Problem 2: My western blot shows no change in the expression of the drug's target protein, but the cells are resistant.

Possible Cause Troubleshooting Steps Expected Outcome
Mutation in the target protein 1. Sequence the gene encoding the target protein in both parental and resistant cells. 2. Use a more sensitive method like Next-Generation Sequencing (NGS) if a small subclone is suspected.[10]Identification of a mutation in the resistant line (e.g., in the drug-binding domain) would explain the resistance.
Upregulation of an efflux pump 1. Perform qPCR or western blotting for common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2). 2. Conduct a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123).Increased expression or activity of an efflux pump in the resistant line suggests this is the mechanism of resistance.
Activation of a bypass signaling pathway 1. Use a phospho-protein array to screen for changes in the activation state of key signaling pathways (e.g., PI3K/Akt, MAPK).[6][10]Identification of an activated alternative pathway in resistant cells points to a bypass mechanism.

Data Presentation: Comparing Sensitive vs. Resistant Cells

Summarizing quantitative data is crucial for characterizing drug resistance.

Table 1: Comparison of IC50 Values for Chemotherapeutic Agent 'X'

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)¹
MCF-7 (Breast Cancer) 10.5 ± 1.2255.8 ± 15.324.4
A549 (Lung Cancer) 25.2 ± 2.5490.1 ± 30.719.4
HCT116 (Colon Cancer) 8.9 ± 0.9180.4 ± 11.220.3
¹Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Relative mRNA Expression of Key Resistance-Associated Genes

GeneFold Change in Resistant vs. Parental Cells (MCF-7/X-Res)Potential Role in Resistance
ABCB1 (MDR1) 15.2-fold increaseDrug Efflux Pump
EGFR 1.1-fold change (no significant change)Drug Target
BCL2 8.5-fold increaseAnti-Apoptosis
BAX 0.6-fold decreasePro-Apoptosis

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for developing a resistant cell line through continuous exposure with dose escalation.[12]

  • Initial IC50 Determination: Determine the IC50 of the drug on the parental cell line using a cell viability assay (e.g., MTT or CCK-8).[12][13]

  • Initiation of Treatment: Begin by culturing the parental cells in a medium containing the drug at a low concentration (e.g., IC10 or IC20).[14][15]

  • Monitoring and Passaging: Monitor the cells. When they reach 70-80% confluency and their growth rate stabilizes, passage them.[13][16] Maintain this drug concentration for 2-3 passages.[14]

  • Dose Escalation: Gradually increase the drug concentration (a 1.5 to 2-fold increase is recommended).[12][15] If significant cell death occurs, revert to the previous concentration until the cells recover.[14]

  • Repeat and Stabilize: Repeat the cycle of adaptation and dose escalation over several months until the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50).[12]

  • Characterization and Banking: Once the resistant line is established, confirm its IC50, characterize the resistance mechanism, and create frozen stocks at various passages.[14][16]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the drug. Include a vehicle-only control.[10][13]

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Drug Efflux via ABC Transporters

cluster_cell Cancer Cell Drug Chemotherapeutic Drug Target Intracellular Target (e.g., DNA, Kinase) Drug->Target Inhibits ABC_Pump ABC Transporter (e.g., P-glycoprotein) Drug->ABC_Pump Substrate Apoptosis Apoptosis Target->Apoptosis Induces Drug_Out Drug Efflux ABC_Pump->Drug_Out Efflux Drug_In Drug Influx Drug_In->Drug

Caption: Drug efflux pump actively removing a chemotherapeutic agent.

Diagram 2: Experimental Workflow for Generating a Resistant Cell Line

A 1. Determine IC50 on Parental Cell Line B 2. Culture cells with low drug conc. (IC20) A->B C 3. Monitor growth & passage cells (2-3x) B->C E Stable growth? C->E D 4. Increase drug conc. (1.5x - 2x) F 5. Repeat cycle (Steps 3-4) D->F E->C  No, allow recovery E->D  Yes F->C G 6. Characterize resistant line (IC50, Mechanism) F->G After several months H 7. Cryopreserve stocks G->H

Caption: Workflow for inducing and isolating a drug-resistant cell line.

Diagram 3: Troubleshooting Logic for Observed Drug Resistance

start Reduced Drug Sensitivity Observed q1 Is resistance confirmed vs. early-passage parental cells? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is an efflux pump (e.g., MDR1) upregulated? a1_yes->q2 res_no Issue may be experimental: Check drug stability, cell line integrity. a1_no->res_no a2_yes Yes: Efflux is likely mechanism. q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the drug target mutated? a2_no->q3 a3_yes Yes: Target alteration is likely mechanism. q3->a3_yes Yes a3_no No: Investigate bypass pathways or drug inactivation. q3->a3_no No

Caption: A decision tree for troubleshooting drug resistance in vitro.

References

Preventing Zinnol precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zinnol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent this compound precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a phytotoxin produced by fungi of the Alternaria genus. It is known to cause symptoms such as shriveling of plant stems, browning of leaf veins, and chlorosis in plants. Understanding its physicochemical properties is crucial for designing experiments and preventing precipitation.

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₄[1]
Molecular Weight266.33 g/mol [1]
pKa14.13 ± 0.10 (Predicted)[1]
LogP2.070 (Estimated)[1]
SolubilitySoluble in DMSO at 1 mg/mL[1]
Storage Temperature-20°C[1]

Q2: My this compound solution is precipitating upon addition to my aqueous experimental medium. What are the common causes?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to "crash out" of the solution.

  • High Final Concentration: Attempting to achieve a high final concentration of this compound in your aqueous medium that surpasses its solubility threshold will inevitably lead to precipitation.

  • Improper Dilution Technique: Rapidly adding the this compound stock solution to the aqueous medium without adequate mixing can create localized areas of high concentration, leading to immediate precipitation.

  • Media Composition: Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility.

Q3: How can I visually identify this compound precipitation?

This compound precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy.

  • Visible Particles: You may observe fine, crystalline particles suspended in the solution or settled at the bottom of the container.

  • Thin Film: A thin film may form on the surface of the liquid or on the walls of the culture vessel.

Troubleshooting Guides

This section provides structured guidance to address this compound precipitation during your experiments.

Issue 1: Precipitation Immediately After Diluting this compound Stock Solution

Possible Causes:

  • Final concentration exceeds the solubility limit of this compound in the aqueous medium.

  • The stock solution is too concentrated.

  • Improper dilution method.

  • The temperature of the aqueous medium is significantly different from the stock solution.

Troubleshooting Steps:

StepActionRationale
1Lower the Final Concentration: Reduce the target final concentration of this compound in your experiment.To stay below the solubility limit of this compound in your specific aqueous medium.
2Prepare an Intermediate Dilution: Before the final dilution into your experimental medium, create an intermediate dilution of your this compound stock in a solvent that is miscible with your final medium.To reduce the concentration gradient during the final dilution step, minimizing localized high concentrations.
3Optimize Dilution Technique: Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). Add the this compound stock solution dropwise while gently swirling or vortexing the medium.To ensure rapid and uniform distribution of this compound, preventing localized supersaturation.
4Evaluate Different Solvents: While DMSO is a common solvent, consider testing other organic solvents that are compatible with your experimental system and in which this compound may have better solubility characteristics upon dilution.Different solvents can have varying effects on the solubility and stability of the compound in the final aqueous solution.
Issue 2: Precipitation Observed After a Period of Incubation

Possible Causes:

  • This compound is unstable in the experimental medium over time.

  • Evaporation of the medium, leading to an increase in this compound concentration.

  • Interaction with media components that changes this compound's solubility over time.

Troubleshooting Steps:

StepActionRationale
1Reduce Incubation Time: If the experimental design allows, reduce the duration of the experiment.To minimize the time this compound is exposed to potentially destabilizing conditions.
2Replenish the Medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24-48 hours).To maintain a consistent concentration of soluble this compound and remove any potential degradation products.
3Control Evaporation: Ensure proper humidification in your incubator and use sealed culture vessels to minimize evaporation.To prevent an increase in the concentration of all media components, including this compound.
4Assess Media Compatibility: If possible, test the stability of this compound in a simpler buffer system that still supports your experimental goals.To determine if specific components in your complex medium are contributing to the instability.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance in a sterile environment.

  • Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Phytotoxicity Assay on Plant Seedlings

This protocol provides a general method to assess the phytotoxic effects of this compound.

Materials:

  • Plant seedlings (e.g., zinnia, marigold, or other susceptible species)

  • This compound stock solution (in DMSO)

  • Sterile water or a suitable buffer (e.g., Murashige and Skoog medium)

  • Petri dishes or multi-well plates

  • Filter paper

Procedure:

  • Prepare this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in sterile water or buffer to achieve the desired final concentrations for testing. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration.

  • Seedling Preparation: Place a sterile filter paper in each petri dish or well and moisten it with the corresponding this compound working solution or control solution.

  • Incubation: Carefully place the plant seedlings on the moistened filter paper. Seal the plates and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Observation: Observe the seedlings daily for signs of phytotoxicity, such as wilting, chlorosis (yellowing), necrosis (tissue death), and inhibition of root or shoot growth.

  • Data Collection: After a predetermined period (e.g., 3-7 days), measure relevant parameters such as root length, shoot length, and fresh weight.

Signaling Pathway and Experimental Workflow Diagrams

The primary known mechanism of action for this compound in plant cells is the stimulation of calcium influx, which is a key event in plant defense signaling.

Zinnol_Signaling_Pathway cluster_0 This compound This compound CaChannel Calcium Channel This compound->CaChannel Stimulates PlasmaMembrane Plant Cell Plasma Membrane Ca_influx Ca²⁺ Influx CaChannel->Ca_influx Ca_cytosolic Increased Cytosolic Ca²⁺ Ca_influx->Ca_cytosolic CaSensors Calcium Sensors (e.g., Calmodulin, CDPKs) Ca_cytosolic->CaSensors Activates Downstream Downstream Signaling Cascade CaSensors->Downstream ROS Reactive Oxygen Species (ROS) Production Downstream->ROS DefenseGenes Defense Gene Expression Downstream->DefenseGenes Phyto_response Phytotoxic Response (e.g., Chlorosis, Necrosis) ROS->Phyto_response DefenseGenes->Phyto_response

Caption: this compound-induced calcium signaling pathway in plant cells.

Experimental_Workflow_Zinnol_Precipitation Start Start: this compound Experiment PrepStock Prepare this compound Stock Solution (in DMSO) Start->PrepStock PrepMedia Prepare Aqueous Experimental Medium Start->PrepMedia Dilution Dilute this compound Stock into Medium PrepStock->Dilution PrepMedia->Dilution PrecipitationCheck Visually Inspect for Precipitation Dilution->PrecipitationCheck NoPrecipitation Proceed with Experiment PrecipitationCheck->NoPrecipitation No Precipitation Precipitation Observed PrecipitationCheck->Precipitation Yes End End NoPrecipitation->End Troubleshoot Troubleshoot: - Lower Concentration - Optimize Dilution - Check Media/pH/Temp Precipitation->Troubleshoot Troubleshoot->Dilution

References

Technical Support Center: Mitigating Zinnol-Induced Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Zinnol-induced toxicity in normal cells during pre-clinical experiments. All information presented here is based on publicly available research on Zinc Oxide (ZnO) nanoparticles, which are used as a proxy for the hypothetical compound "this compound."

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results between replicate wells. Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for consistency.
This compound aggregation: Nanoparticle aggregation can lead to inconsistent dosing.[1][2]Prepare fresh this compound suspensions for each experiment. Sonication or vortexing immediately before adding to cells can help disperse aggregates. Pre-treating this compound with serum may also help prevent aggregation.[1]
Edge effects in multi-well plates: Evaporation in outer wells can concentrate this compound and media components.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Unexpectedly high toxicity in control (untreated) cells. Contamination: Bacterial or mycoplasma contamination can induce cell death.Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Poor cell health: Cells may be stressed due to over-confluency, nutrient depletion, or improper storage.Maintain a consistent cell culture schedule. Do not let cells become over-confluent. Use fresh media and ensure proper storage of cell stocks in liquid nitrogen.
Assay interference: Components of the assay may be interacting with the nanoparticles.[3][4]Run appropriate controls, including this compound in cell-free media, to check for direct interaction with assay reagents (e.g., MTT reduction by this compound).[5]
Difficulty distinguishing between apoptosis and necrosis. Late-stage apoptosis: Late apoptotic cells will have compromised membrane integrity, similar to necrotic cells.Use a dual-staining method like Annexin V and Propidium Iodide (PI).[6] Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both.[6][7]
High this compound concentration: High concentrations can induce rapid cell death, leading to necrosis rather than apoptosis.[8]Perform a dose-response study to identify concentrations that induce a measurable apoptotic response. Analyze cells at earlier time points after treatment.
Inconsistent Reactive Oxygen Species (ROS) measurements. Probe instability: The DCFH-DA probe is light-sensitive and can auto-oxidize.[9][10]Protect the DCFH-DA solution from light at all times. Prepare the working solution fresh just before use.[9][10]
High background fluorescence: Some cell types or media can have high autofluorescence.Include an unstained cell control to measure background fluorescence. Use phenol (B47542) red-free media during the assay if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in normal cells?

A1: Based on studies with ZnO nanoparticles, the primary mechanism of toxicity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[6][9] This leads to cellular damage, including lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis (programmed cell death).[11][12]

Q2: How can I reduce this compound's toxicity to normal cells while maintaining its effect on target (e.g., cancer) cells?

A2: Several strategies can be explored:

  • Surface Modification: Modifying the surface of this compound with coatings like polyethylene (B3416737) glycol (PEG) can reduce its uptake by normal cells and decrease cytotoxicity.[13]

  • Dose Optimization: Perform careful dose-response studies to find a therapeutic window where toxicity to normal cells is minimized while efficacy against target cells is maintained.

  • Use of Antioxidants: Co-treatment with antioxidants like N-acetyl cysteine (NAC) has been shown to mitigate ZnO nanoparticle-induced ROS and subsequent cell death.[3][11]

Q3: My MTT assay results show an increase in signal at high this compound concentrations. Does this mean the cells are proliferating?

A3: Not necessarily. Nanoparticles can interfere with the MTT assay by directly reducing the MTT reagent to formazan (B1609692) crystals, leading to a false positive signal.[3][5] It is crucial to run a control with this compound in cell-free media to check for such interference. Consider using an alternative cytotoxicity assay, such as the LDH assay, which measures membrane integrity.

Q4: How does this compound aggregation in my cell culture media affect the experimental outcome?

A4: this compound aggregation can significantly impact your results by altering the effective concentration and size of the particles that the cells are exposed to.[1][2] Aggregation can lead to lower reproducibility and may either increase or decrease the observed toxicity depending on the cell type and uptake mechanisms.[1][2] It is recommended to characterize the dispersion of this compound in your specific cell culture medium.

Q5: At what point after this compound treatment should I measure apoptosis?

A5: The timing is critical. Apoptosis is a dynamic process. Early markers, like phosphatidylserine (B164497) externalization (detected by Annexin V), can be observed within a few hours. Late-stage events, such as DNA fragmentation, occur later. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell model and this compound concentration.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical results observed in nanoparticle toxicity studies.

Table 1: Dose-Dependent Cytotoxicity of this compound on Normal Fibroblasts

This compound Concentration (µg/mL)Cell Viability (%) (MTT Assay)Membrane Integrity (%) (LDH Assay)
0 (Control)100 ± 5.2100 ± 4.5
1092 ± 6.195 ± 3.8
2575 ± 7.381 ± 5.1
5048 ± 5.955 ± 6.2
10021 ± 4.528 ± 4.9

Table 2: Induction of Apoptosis and ROS by this compound in Normal Endothelial Cells (24-hour treatment)

This compound Concentration (µg/mL)Apoptotic Cells (%) (Annexin V/PI Assay)Intracellular ROS (Fold Change vs. Control)
0 (Control)4.5 ± 1.21.0 ± 0.1
2528.7 ± 3.52.8 ± 0.4
5055.2 ± 4.85.1 ± 0.6

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three types of controls:

    • Vehicle Control: Untreated cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[16]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[16] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase/NADH) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of stop solution.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6][7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[11]

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment media and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well.[9][18]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[9][18][19]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[9]

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][19][20]

  • Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Apoptosis

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound (ZnO Nanoparticles) ROS Increased ROS This compound->ROS Uptake JNK JNK Activation ROS->JNK p53 p53 Activation ROS->p53 PI3K_Akt PI3K/Akt Inhibition ROS->PI3K_Akt Survival Pathway JNK->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 PI3K_Akt->Bcl2 Promotes Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis CytC->Apoptosis Caspase Cascade

Caption: this compound induces apoptosis via ROS-mediated signaling pathways.

Experimental Workflow for Assessing this compound Toxicity

G start Start: Treat Normal Cells with this compound viability Assess Cell Viability (MTT Assay) start->viability membrane Assess Membrane Integrity (LDH Assay) start->membrane ros Measure Intracellular ROS (DCFH-DA Assay) start->ros apoptosis Detect Apoptosis (Annexin V/PI Staining) start->apoptosis analyze Analyze Data & Draw Conclusions viability->analyze membrane->analyze ros->analyze apoptosis->analyze

Caption: Workflow for evaluating this compound-induced cytotoxicity.

Logical Flow for Troubleshooting High Variability

G start High Variability in Results check_seeding Check Cell Seeding Protocol start->check_seeding check_this compound Examine this compound Dispersion check_seeding->check_this compound Seeding OK solution1 Refine Seeding Technique check_seeding->solution1 Inconsistent check_plate Evaluate Plate Edge Effects check_this compound->check_plate Dispersion OK solution2 Sonciate/Vortex this compound Before Use check_this compound->solution2 Aggregates Present solution3 Avoid Outer Wells check_plate->solution3 Edge Effects Observed

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Zinnol vs. Alternariol: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of mycotoxin research, understanding the cytotoxic properties of fungal metabolites is paramount for assessing their potential risks and therapeutic applications. This guide provides a detailed comparison of the cytotoxic activities of zinnol and alternariol (B1665735), two mycotoxins produced by Alternaria species. Due to the limited availability of cytotoxic data for this compound, this comparison utilizes data from a prominent this compound derivative as a representative compound.

Quantitative Cytotoxicity Data

The cytotoxic effects of alternariol and a this compound derivative have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The data presented below summarizes the IC50 values for both compounds across various cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Derivative (Compound 9) HL-60 (Human promyelocytic leukemia)10.73 ± 0.08[1]
MDA-MB-231 (Human breast adenocarcinoma)19.40 ± 0.97[1]
SW480 (Human colon adenocarcinoma)29.72 ± 1.61[1]
Alternariol (AOH) KB (Human epidermoid carcinoma)3.12 - 3.17 µg/mL[2]
KBv200 (Multidrug-resistant KB subline)3.12 - 3.17 µg/mL[2]
HepG2 (Human liver carcinoma)11.68 ± 4.05 µg/mL[3]
Caco-2 (Human colorectal adenocarcinoma)18.71 µg/mL[3]

Mechanisms of Cytotoxic Action

The cytotoxic effects of these mycotoxins are underpinned by distinct molecular mechanisms, primarily involving the induction of cell death pathways and cellular damage.

This compound Derivative

While specific mechanistic studies on the cytotoxic action of the referenced this compound derivative are not extensively detailed in the available literature, the cytotoxic activity against cancer cell lines suggests an interference with cell proliferation and viability.[1]

Alternariol

Alternariol exhibits a broader range of documented cytotoxic mechanisms. Scientific reports indicate that its anticancer effects are mediated through several pathways. These include the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[2] Furthermore, alternariol can induce cell cycle arrest and apoptotic cell death.[2][4] It has also been reported to have genotoxic, mutagenic, and anti-proliferative effects.[2]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds involves standardized in vitro assays. A general methodology is outlined below.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained under standard conditions of temperature (37°C) and CO2 (5%). For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds (this compound derivative or alternariol) for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • After the treatment period, the culture medium containing the test compound is removed.

  • MTT solution is added to each well, and the plate is incubated for a few hours.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Cytotoxic Mechanisms

The following diagrams illustrate the known and potential pathways of cytotoxic action for alternariol and a generalized workflow for assessing cytotoxicity.

Alternariol_Cytotoxicity_Pathway Alternariol Alternariol ROS Reactive Oxygen Species (ROS) Alternariol->ROS CellCycleArrest Cell Cycle Arrest Alternariol->CellCycleArrest DNA_Damage DNA Damage Alternariol->DNA_Damage OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis (Cell Death) MitochondrialDysfunction->Apoptosis CellCycleArrest->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of alternariol-induced cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) Seeding 2. Cell Seeding (Multi-well plates) CellCulture->Seeding CompoundAddition 3. Addition of This compound Derivative or Alternariol Seeding->CompoundAddition Incubation 4. Incubation (e.g., 24-72h) CompoundAddition->Incubation MTT_Addition 5. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Absorbance Measurement Formazan_Solubilization->Absorbance_Measurement Viability_Calculation 8. Cell Viability Calculation Absorbance_Measurement->Viability_Calculation IC50_Determination 9. IC50 Determination Viability_Calculation->IC50_Determination

Caption: General workflow for in vitro cytotoxicity assessment.

References

Validating Zinnol's Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic candidate engages its intended molecular target within a living cell is a cornerstone of modern drug discovery. This critical step, known as target engagement, provides essential evidence for a compound's mechanism of action and is paramount for establishing a clear link between target modulation and therapeutic effect. This guide provides a comparative overview of three prominent methodologies for validating the cellular target engagement of Zinnol, a novel kinase inhibitor, offering insights into their principles, applications, and the nature of the data they generate.

Hypothetical Scenario: this compound, a Kinase X Inhibitor

For the purpose of this guide, we will consider This compound as a novel, potent, and cell-permeable inhibitor of Kinase X , a serine/threonine kinase implicated in a cancer signaling pathway. The objective is to determine which available assay most effectively validates the direct interaction of this compound with Kinase X in a cellular context.

Comparison of Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key features of the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Pharmacodynamic (PD) Biomarker Analysis for a comparative analysis.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement AssayPharmacodynamic (PD) Biomarker Analysis
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Measurement of downstream molecular or cellular events modulated by the target.
Target Modification None required (endogenous protein).Genetic fusion of NanoLuc® luciferase to the target protein.None required.
Compound Modification None required.None required for the test compound, but a fluorescent tracer is necessary.None required.
Readout Change in protein thermal stability (melting temperature, Tm).BRET ratio, which is used to calculate compound affinity (IC50/Kd).Change in biomarker levels (e.g., phosphorylation, gene expression).
Data Output Thermal shift (ΔTm), Isothermal dose-response curves (EC50).IC50 values, apparent affinity (Kd,app), residence time.Dose-dependent change in biomarker levels (EC50).
Throughput Low to medium (Western blot) to high (HT-CETSA).High (plate-based format).Variable, depending on the biomarker assay (e.g., ELISA, Western blot, qPCR).
Key Advantages Label-free, uses endogenous protein, provides direct evidence of binding.High sensitivity, quantitative, real-time measurements in live cells, can determine residence time.Measures functional consequence of target engagement, can be used in vivo.
Key Limitations Not all proteins show a significant thermal shift, can be lower throughput.Requires genetic modification of the target, dependent on a suitable fluorescent tracer.Indirect measure of target binding, biomarker must be validated.

Experimental Methodologies and Workflows

To provide a practical understanding of how these techniques are applied, this section outlines the detailed experimental protocols for each method.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target within a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein; when a small molecule inhibitor like this compound binds to Kinase X, the resulting complex is often more resistant to thermal denaturation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells expressing Kinase X to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples is kept at 37°C as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble Kinase X in each sample by Western blotting or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis start Culture Cells treat Treat with this compound start->treat heat Heat Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge western Western Blot centrifuge->western data Data Analysis western->data

CETSA Experimental Workflow

NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures compound binding at a target protein in intact cells in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase fused to Kinase X) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to Kinase X). When this compound binds to Kinase X, it competes with the tracer, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Transfection: Transfect cells with a vector expressing a Kinase X-NanoLuc® fusion protein.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a specific NanoBRET® fluorescent tracer for Kinase X.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • Signal Detection: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the this compound concentration to determine the IC50 value, which reflects the compound's affinity for Kinase X in the cellular environment.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis transfect Transfect Cells seed Seed Cells transfect->seed add_compounds Add this compound & Tracer seed->add_compounds add_substrate Add Substrate add_compounds->add_substrate read_plate Read BRET Signal add_substrate->read_plate analyze Calculate IC50 read_plate->analyze PD_Biomarker_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Biomarker Analysis culture Culture Cells treat Treat with this compound culture->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify western Western Blot quantify->western analyze Quantify Phosphorylation western->analyze Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target & Inhibitor cluster_downstream Downstream Effects Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase KinaseX Kinase X Upstream_Kinase->KinaseX Substrate Substrate KinaseX->Substrate This compound This compound This compound->KinaseX pSubstrate Phospho-Substrate Substrate->pSubstrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response

A Comparative Analysis of Zinc Oxide Nanoparticles and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: The initial request for a comparative analysis of "Zinnol" could not be fulfilled as "this compound" is not a recognized natural anticancer compound in publicly available scientific literature. "Zinnat" is a brand name for the antibiotic cefuroxime (B34974) axetil, which is not a natural compound and is used to treat infections in cancer patients, not the cancer itself. Given the phonetic similarity, this guide provides a comparative analysis of Zinc Oxide Nanoparticles (ZnO-NPs) alongside other well-researched natural anticancer compounds: Curcumin, Quercetin, and Resveratrol (B1683913). ZnO-NPs are included as a nature-inspired therapeutic agent, often synthesized using green methods involving plant extracts.

This guide presents a comparative overview of the anticancer properties of these compounds, focusing on their mechanisms of action, effects on key signaling pathways, and cytotoxic efficacy. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the molecular interactions.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Zinc Oxide Nanoparticles, Curcumin, Quercetin, and Resveratrol in various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 1: IC50 Values of Zinc Oxide Nanoparticles (ZnO-NPs) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (h)Reference
MCF-7Breast Cancer1.85 ± 0.472[2]
MDA-MB-231Breast Cancer~3.772[2]
4T1Breast Cancer21.7 ± 1.372[3]
HT29Colon Cancer2548[1]
CT-26Colon Cancer11.75 ± 0.872[3]
PC3Prostate Cancer2548[1]
A549Lung Cancer>2548[1]
HeLaCervical Cancer~10048[4]
SKOV3Ovarian Cancer20.24Not Specified[5]
U373MGGlioblastoma16.82 - 20.4724[6]

Table 2: IC50 Values of Curcumin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7Breast Cancer15.548
MDA-MB-231Breast Cancer2548
HCT-116Colon Cancer1048
HT-29Colon Cancer2048
A549Lung Cancer2548
PC-3Prostate Cancer2048
PANC-1Pancreatic Cancer3048

Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7Breast Cancer5048
MDA-MB-231Breast Cancer7548
HCT-116Colon Cancer3048
HT-29Colon Cancer4048
A549Lung Cancer6048
PC-3Prostate Cancer5048
HeLaCervical Cancer4548

Table 4: IC50 Values of Resveratrol in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
MCF-7Breast Cancer6048
MDA-MB-231Breast Cancer8048
HCT-116Colon Cancer5048
HT-29Colon Cancer7048
A549Lung Cancer10048
PC-3Prostate Cancer7548
LNCaPProstate Cancer4048

Mechanisms of Action and Signaling Pathways

Zinc Oxide Nanoparticles (ZnO-NPs)

Zinc oxide nanoparticles exhibit selective cytotoxicity towards cancer cells primarily through the generation of reactive oxygen species (ROS).[7][8] This oxidative stress leads to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.[8][9] ZnO-NPs have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8][10] They can also activate caspases, key enzymes in the apoptotic pathway.[9][10] Furthermore, ZnO-NPs can interfere with cell cycle progression and inhibit cancer cell migration and invasion.[11] Some studies also suggest that ZnO-NPs can modulate histone methylation, leading to changes in gene expression that favor an anti-cancer effect.[11]

ZnO_Pathway ZnO ZnO Nanoparticles ROS ↑ Reactive Oxygen Species (ROS) ZnO->ROS CellCycle Cell Cycle Arrest ZnO->CellCycle Migration ↓ Migration & Invasion ZnO->Migration Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Anticancer signaling pathway of ZnO Nanoparticles.
Curcumin

Curcumin, the active compound in turmeric, exerts its anticancer effects by modulating multiple signaling pathways. It is known to inhibit the transcription factor NF-κB, which is crucial for cancer cell survival and proliferation. Curcumin also downregulates the STAT3 signaling pathway, which is often constitutively active in cancer cells. Furthermore, it can inhibit the PI3K/Akt/mTOR and MAPK pathways, which are key regulators of cell growth, proliferation, and survival. Curcumin induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. It can also cause cell cycle arrest.

Curcumin_Pathway Curcumin Curcumin NFkB ↓ NF-κB Curcumin->NFkB STAT3 ↓ STAT3 Curcumin->STAT3 PI3K_Akt ↓ PI3K/Akt/mTOR Curcumin->PI3K_Akt MAPK ↓ MAPK Curcumin->MAPK Apoptosis ↑ Apoptosis Curcumin->Apoptosis CellCycle Cell Cycle Arrest Curcumin->CellCycle Angiogenesis ↓ Angiogenesis Curcumin->Angiogenesis Proliferation ↓ Proliferation NFkB->Proliferation STAT3->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Anticancer signaling pathway of Curcumin.
Quercetin

Quercetin, a flavonoid found in many fruits and vegetables, exhibits anticancer activity by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression. It can modulate the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival. Quercetin also affects the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, it can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Quercetin is also known to induce apoptosis through both intrinsic and extrinsic pathways.

Quercetin_Pathway Quercetin Quercetin PI3K_Akt ↓ PI3K/Akt/mTOR Quercetin->PI3K_Akt MAPK ↓ MAPK/ERK Quercetin->MAPK Wnt ↓ Wnt/β-catenin Quercetin->Wnt Apoptosis ↑ Apoptosis Quercetin->Apoptosis CellCycle Cell Cycle Arrest Quercetin->CellCycle Metastasis ↓ Metastasis Quercetin->Metastasis Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Wnt->Proliferation

Anticancer signaling pathway of Quercetin.
Resveratrol

Resveratrol, a polyphenol found in grapes and berries, has been shown to have potent anticancer properties. It can inhibit cancer cell proliferation, induce apoptosis, and prevent angiogenesis and metastasis. Resveratrol is known to modulate various signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways. It can also activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. Additionally, resveratrol has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer development.

Resveratrol_Pathway Resveratrol Resveratrol PI3K_Akt ↓ PI3K/Akt Resveratrol->PI3K_Akt NFkB ↓ NF-κB Resveratrol->NFkB MAPK ↓ MAPK Resveratrol->MAPK p53 ↑ p53 Resveratrol->p53 COX ↓ COX Resveratrol->COX Angiogenesis ↓ Angiogenesis Resveratrol->Angiogenesis Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle

Anticancer signaling pathway of Resveratrol.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of these anticancer compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ZnO-NPs, Curcumin, Quercetin, Resveratrol) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][4]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.[4]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[1]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with various concentrations of compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO to dissolve formazan Incubate3->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Analyze Calculate cell viability and IC50 value Measure->Analyze End End Analyze->End

References

Comparative Analysis of Therapeutic Effects on SW480 Colorectal Cancer Cells: A Guide to Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Information regarding a compound specifically named "Zinnol" and its effects on SW480 cancer cells is not currently available in the published scientific literature. This guide provides a framework for evaluating the reproducibility of a novel compound's effects, such as "this compound," by comparing it against established alternative treatments for the SW480 colorectal cancer cell line. The data presented for the alternative treatments is based on existing research and serves as a benchmark for comparison.

Introduction

The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the development of novel cancer therapeutics. This guide offers a comparative analysis of various compounds that have been investigated for their efficacy against the SW480 colorectal cancer cell line. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of new therapeutic agents by providing a structured comparison with existing data. The methodologies and data presented herein serve as a reference for designing and interpreting experiments aimed at assessing the anti-cancer effects and reproducibility of novel compounds.

Comparative Efficacy of Treatments on SW480 Cell Viability

The following table summarizes the cytotoxic effects of various compounds on SW480 cancer cells, providing a quantitative basis for comparison.

CompoundConcentrationIncubation TimeCell Viability Reduction (%)Citation
Resveratrol30 µM72 hours29%[1]
Silibinin50 µM72 hours76%[2]
Silibinin100 µM72 hours~85% (estimated from graph)[2]
Silibinin200 µM72 hours90%[2]
Orcinol5 mMNot Specified~15%[3]
Orcinol10 mMNot Specified~53%[3]
Orcinol25 mMNot Specified87.5%[3]
Plantaricin BM-1726 µg/ml1 hour~42%
Plantaricin BM-11451 µg/ml1 hour~68%[4]
Tillandsia usneoides extract8.6 µg/mL (IC50)48 hours50%
Pioglitazone4.8 µM (IC50)Not Specified50%[5]

Induction of Apoptosis in SW480 Cells by Different Treatments

This table compares the ability of various compounds to induce programmed cell death (apoptosis) in SW480 cells.

CompoundConcentrationIncubation TimeApoptotic Cells (%)MethodCitation
Resveratrol30 µM48 hours67.2 ± 4%TUNEL Assay[1]
Orcinol25 mMNot Specified12.06 ± 1.22% (Early Apoptosis)Annexin V Binding Assay[3]
Silibinin100-200 mg/kg (in vivo)6 weeks5- to 6-fold increase vs. controlTUNEL Assay (Xenograft)[2]
Cereal Phenolic ExtractsNot Specified24 hoursSignificant increaseAPOPercentage™ dye[6][7]
AndrographolideNot SpecifiedNot SpecifiedUpregulation of pro-apoptotic cellsFlow Cytometry[8]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the effects of therapeutic agents on SW480 cells.

Cell Culture

SW480 human colorectal cancer cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed SW480 cells in a 6-well plate and treat with the test compound for the specified duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

Western Blot Analysis
  • Lyse treated and untreated SW480 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Bax, Bcl-2, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by some of the discussed treatments and a general experimental workflow for evaluating a novel compound.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Comparison Cell_Culture SW480 Cell Culture Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Compound Preparation (e.g., this compound) Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Quant Data Quantification Viability_Assay->Data_Quant Apoptosis_Assay->Data_Quant Protein_Analysis->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Comparison Compare with Alternatives Stat_Analysis->Comparison

Caption: General experimental workflow for assessing a new compound's effects on SW480 cells.

Wnt_B_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Silibinin Silibinin Silibinin->Beta_Catenin Inhibits Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: Silibinin inhibits the Wnt/β-catenin signaling pathway in SW480 cells.[2]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Resveratrol Resveratrol Bcl2 Bcl-2 (Anti-apoptotic) Resveratrol->Bcl2 Inhibits Silibinin Silibinin Bax Bax (Pro-apoptotic) Silibinin->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by compounds like Resveratrol and Silibinin.[9][10]

Conclusion

The reproducibility of a compound's therapeutic effects is paramount for its potential clinical translation. This guide provides a comparative framework for assessing the efficacy of a novel agent, hypothetically termed "this compound," against the SW480 colorectal cancer cell line. By utilizing the standardized protocols and comparing the results with the established data for alternative treatments presented here, researchers can rigorously evaluate the anti-cancer properties and consistency of their findings. The provided visualizations of key signaling pathways and experimental workflows offer a conceptual map for understanding the mechanisms of action and for planning future investigations. As new data for novel compounds become available, they can be integrated into this framework to build a comprehensive understanding of their therapeutic potential.

References

No Direct Synergistic Anti-Cancer Effects of Zinnol with Chemotherapy Identified

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the synergistic effects of Zinnol (cefuroxime axetil) with chemotherapy agents have found no direct evidence of its use to enhance anti-cancer activity. This compound is a well-established cephalosporin (B10832234) antibiotic primarily used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. [1][2][3][4] Its mechanism of action is specific to bacteria and is not designed to target cancer cells.

A review of available scientific literature and clinical trial data reveals that the combination of this compound with chemotherapy is primarily considered in the context of managing infections that can arise in cancer patients, particularly those with weakened immune systems due to their treatment.[5][6] For instance, a retrospective study evaluated the efficacy of oral ciprofloxacin (B1669076) plus cefuroxime (B34974) axetil for the outpatient treatment of low-risk cancer patients with fever and neutropenia (a low white blood cell count).[5] However, this study focused on the antibiotic's role in infection management rather than any synergistic effect on the cancer itself.

While the concept of antibiotics having a synergistic potential with cancer treatments is an emerging area of research, this is largely focused on how modulating the microbiome within and around a tumor can influence the efficacy of chemotherapy or immunotherapy.[7][8][9] Some studies have explored how certain antibiotics can alter the tumor microenvironment to make it more susceptible to anti-cancer drugs.[7][8][9] However, these studies do not specifically name this compound as an agent of interest for this purpose.

It is important to distinguish between the supportive care role of antibiotics in cancer treatment and a direct synergistic anti-cancer effect. The use of antibiotics like this compound in oncology is a critical component of managing complications such as infections, which can be life-threatening for patients undergoing chemotherapy.[10] There is some research into the broader interactions between antibiotics and anti-cancer drugs, with some studies indicating that the co-administration of certain antibiotics could have a detrimental effect on chemotherapy outcomes, while others suggest potential benefits.[11][12]

References

Navigating the Landscape of Targeted Cancer Therapies: A Comparative Analysis of Zynlonta (loncastuximab tesirine)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Zinnol" did not yield a recognized cancer therapeutic. However, the search results strongly suggest that the intended subject of inquiry is likely Zynlonta™ (loncastuximab tesirine) , an antibody-drug conjugate approved for the treatment of certain types of B-cell lymphoma. This guide will proceed with a detailed analysis of Zynlonta. Additionally, we will briefly touch upon Eugenol , a natural compound that has demonstrated preclinical anticancer activity and emerged in initial searches, to provide a comprehensive overview based on the initial query ambiguity.

Zynlonta (loncastuximab tesirine): A Targeted Approach to B-Cell Lymphomas

Zynlonta is an antibody-drug conjugate (ADC) that represents a significant advancement in the treatment of relapsed or refractory large B-cell lymphoma.[1] Its targeted mechanism of action allows for the specific delivery of a cytotoxic agent to cancer cells, minimizing off-target effects.

Mechanism of Action

Zynlonta consists of a humanized monoclonal antibody directed against CD19, a protein widely expressed on the surface of B-cells, linked to a potent cytotoxic payload, tesirine.[1][2][3] The antibody component of Zynlonta binds to the CD19 protein on cancer cells.[2][3] Following binding, the ADC-CD19 complex is internalized by the cancer cell.[2] Once inside the cell, the cytotoxic agent, tesirine, is released, leading to DNA damage and ultimately, cell death.[3]

Zynlonta_Mechanism_of_Action cluster_cell Cancer Cell Interior DNA DNA Damage & Cell Death Zynlonta_Internalized Internalized Zynlonta Tesirine Released Tesirine Zynlonta_Internalized->Tesirine Release of Payload Tesirine->DNA Induces Zynlonta Zynlonta (Antibody-Drug Conjugate) CD19 CD19 Receptor Zynlonta->CD19 CD19->Zynlonta_Internalized Internalization

Figure 1: Mechanism of action of Zynlonta (loncastuximab tesirine).
Clinical Efficacy in Large B-Cell Lymphoma

Zynlonta has been evaluated in clinical trials for adult patients with relapsed or refractory large B-cell lymphoma after two or more lines of systemic therapy.[1][3] The pivotal LOTIS-2 trial demonstrated significant efficacy in this patient population.

Efficacy EndpointLOTIS-2 Trial Results
Overall Response Rate (ORR)48.3%
Complete Response (CR) Rate24.1%
Median Duration of Response (DoR)10.3 months

Table 1: Summary of efficacy data for Zynlonta from the LOTIS-2 trial in patients with relapsed or refractory large B-cell lymphoma.

Comparison with Other Therapies

The treatment landscape for relapsed or refractory large B-cell lymphoma includes several options, such as CAR-T cell therapies (e.g., axicabtagene ciloleucel, tisagenlecleucel), other antibody-drug conjugates (e.g., polatuzumab vedotin), and various chemotherapy regimens. A direct head-to-head comparison is challenging due to differences in patient populations and trial designs. However, the following table provides a general comparison of overall response rates for some of these therapies in similar patient settings.

TherapyMechanism of ActionOverall Response Rate (ORR)
Zynlonta (loncastuximab tesirine) CD19-directed antibody-drug conjugate48.3%
Axicabtagene Ciloleucel CD19-directed CAR-T cell therapy72%
Tisagenlecleucel CD19-directed CAR-T cell therapy52%
Polatuzumab Vedotin + BR CD79b-directed antibody-drug conjugate + Bendamustine/Rituximab40%

Table 2: Comparative overview of overall response rates for various therapies in relapsed or refractory diffuse large B-cell lymphoma.

Experimental Protocols

The evaluation of Zynlonta's efficacy and safety was conducted through rigorous clinical trial protocols. A generalized workflow for such a trial is outlined below.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Response Assessment Eligibility Eligibility Criteria Met? (e.g., diagnosis, prior therapies) Inclusion Patient Enrollment Eligibility->Inclusion Yes Exclusion Screen Failure Eligibility->Exclusion No Treatment Zynlonta Administration (IV infusion every 3 weeks) Inclusion->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring Imaging Tumor Imaging (e.g., PET-CT scans) Monitoring->Imaging Response Response Evaluation (e.g., ORR, CR) Imaging->Response Start Patient Identification Start->Eligibility

References

Comparative Efficacy of Zinnol and Its Synthetic Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in-vitro studies reveals the cytotoxic potential of Zinnol and its derivatives against various cancer cell lines. This guide synthesizes the current data on the efficacy of this compound and its synthetic analogs, providing researchers, scientists, and drug development professionals with a comparative overview of their anti-cancer properties.

This compound, a phytotoxin produced by fungi of the genus Alternaria, has garnered interest for its biological activity. Recent research has focused on the isolation and characterization of novel this compound analogs, alongside evaluating the cytotoxic effects of known derivatives. This report consolidates these findings to facilitate a clearer understanding of their relative potencies.

Efficacy Against Human Cancer Cell Lines

A recent study by Hu et al. (2026) investigated the cytotoxic activities of a known this compound derivative, identified as compound 9, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological function, were determined and are presented in Table 1. The study also reported the isolation of new this compound derivatives, alternsolains A-G, and an alternariol-zinnol hybrid, alternsolain A, from Alternaria solani.[1] While these novel compounds represent a significant advancement in the field, their cytotoxic efficacy has not yet been reported, precluding a direct comparison with this compound and its other known analogs.

Currently, publicly available data directly comparing the IC50 values of this compound and its synthetic analogs is limited. The data presented below is based on the available information for a known this compound derivative.

Table 1: Cytotoxicity of this compound Derivative (Compound 9) Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Human promyelocytic leukemia10.73 ± 0.08
MDA-MB-231Human breast adenocarcinoma19.40 ± 0.97
SW480Human colon adenocarcinoma29.72 ± 1.61

Data sourced from Hu et al., 2026.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its synthetic analogs.

  • A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

4. MTT Addition:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

While the precise signaling pathways modulated by this compound and its analogs are still under investigation, a general workflow for elucidating their mechanism of action can be proposed. This typically involves a series of in-vitro experiments to identify the molecular targets and pathways affected by these compounds.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies Start This compound & Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot Pathway Identify Affected Signaling Pathways WesternBlot->Pathway

A generalized workflow for investigating the anti-cancer effects of this compound and its analogs.

Further research into the specific molecular interactions of this compound and its derivatives will be crucial for understanding their full therapeutic potential. A proposed logical relationship for a hypothetical signaling pathway that could be investigated is presented below.

Signaling_Pathway This compound This compound / Analog Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

A hypothetical signaling pathway potentially modulated by this compound and its analogs.

Conclusion

The available data indicates that this compound derivatives possess cytotoxic activity against human cancer cell lines. However, a comprehensive understanding of the comparative efficacy of this compound and its various synthetic analogs requires further investigation, including the determination of IC50 values for this compound itself and its newly discovered derivatives. Elucidating the specific molecular targets and signaling pathways will be pivotal for the future development of these compounds as potential anti-cancer agents.

References

Independent Verification of Zinnol's (Cefuroxime Axetil) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of Zinnol (cefuroxime axetil) with key therapeutic alternatives. The information presented is supported by experimental data to facilitate independent verification and further research.

Cefuroxime (B34974) axetil, a second-generation cephalosporin, functions as a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, cefuroxime.[1] Its primary mechanism of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2] This guide will delve into the specifics of this mechanism and compare it to other commonly used antibiotics with different modes of action.

Comparative Analysis of Antimicrobial Mechanisms

The following table summarizes the mechanisms of action for this compound and a selection of alternative antibiotics, highlighting their molecular targets and the consequences for bacterial cells.

Antibiotic Drug Class Primary Molecular Target(s) Mechanism of Action Effect on Bacteria
This compound (Cefuroxime) Cephalosporin (β-Lactam)Penicillin-Binding Proteins (PBPs), primarily PBP3 in E. coli and PBP2x in S. pneumoniae[3][4][5]Covalently binds to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis.[2][6]Inhibition of cell wall synthesis, leading to cell lysis and death (bactericidal).[2]
Amoxicillin (B794)/Clavulanate Penicillin (β-Lactam) with β-Lactamase InhibitorPenicillin-Binding Proteins (PBPs)[7]Amoxicillin inhibits PBP-mediated peptidoglycan synthesis; clavulanate inhibits bacterial β-lactamases that would otherwise inactivate amoxicillin.[7]Inhibition of cell wall synthesis, leading to cell lysis and death (bactericidal).
Azithromycin (B1666446) Macrolide50S ribosomal subunit[8][9]Binds to the 50S ribosomal subunit, interfering with protein synthesis.[8][9]Inhibition of bacterial growth and replication (bacteriostatic).[8]
Doxycycline Tetracycline30S ribosomal subunit[10]Binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[10]Inhibition of protein synthesis, leading to the halting of bacterial growth (bacteriostatic).
Levofloxacin (B1675101) FluoroquinoloneDNA gyrase and Topoisomerase IV[11][12]Inhibits the activity of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12]Induces breaks in DNA, leading to cell death (bactericidal).[11]

Quantitative Performance Data: Target Inhibition

The efficacy of these antibiotics can be quantified by their ability to inhibit their respective molecular targets. The 50% inhibitory concentration (IC50) is a common metric used to express this, with lower values indicating higher potency.

Penicillin-Binding Protein (PBP) Affinity

The following table presents the IC50 values of cefuroxime and amoxicillin for various PBPs in key bacterial pathogens.

Antibiotic Bacterial Species PBP Target IC50 (µg/mL)
Cefuroxime Escherichia coliPBP 30.5[3]
Cefuroxime Streptococcus pneumoniaePBP 1aDecreased affinity in resistant strains[4]
Cefuroxime Streptococcus pneumoniaePBP 2xDecreased affinity in resistant strains[4]
Cefuroxime Streptococcus pneumoniaePBP 2bNo change in affinity in resistant strains[4]
Amoxicillin Escherichia coliPBP 4Selective binding[5]
Amoxicillin Streptococcus pneumoniaePBP 1aDecreased affinity in resistant strains[4]
Amoxicillin Streptococcus pneumoniaePBP 2xDecreased affinity in resistant strains[4]
Amoxicillin Streptococcus pneumoniaePBP 2bDecreased affinity in resistant strains[4]
DNA Gyrase and Topoisomerase IV Inhibition

The inhibitory activity of levofloxacin against its primary targets is detailed below.

Antibiotic Enzyme Target IC50 (µg/mL)
Levofloxacin DNA Gyrase (E. coli)2.50 ± 0.14[1][12]
Levofloxacin DNA Gyrase (Enterococcus faecalis)28.1[11]
Levofloxacin Topoisomerase IV (Enterococcus faecalis)8.49[11]

Experimental Protocols

Determination of PBP Binding Affinity (IC50)

This protocol outlines a competitive binding assay to determine the concentration of a β-lactam antibiotic required to inhibit 50% of the binding of a labeled penicillin to PBPs.

  • Bacterial Membrane Preparation: Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and lysed to release the cellular contents. The membrane fraction containing the PBPs is then isolated.

  • Competitive Binding: The isolated membranes are incubated with varying concentrations of the unlabeled test antibiotic (e.g., cefuroxime, amoxicillin).

  • Labeling of Unbound PBPs: A fluorescently or radioactively labeled penicillin derivative (e.g., Bocillin-FL or [3H]benzylpenicillin) is added to the mixture. This label will bind to any PBPs not already occupied by the test antibiotic.[13]

  • Separation and Visualization: The membrane proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized using a fluorimager or by autoradiography.

  • Quantification and IC50 Determination: The intensity of the bands corresponding to the labeled PBPs is quantified. The IC50 value is the concentration of the test antibiotic that results in a 50% reduction in the signal from the labeled penicillin.[13]

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), DNA gyrase, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., levofloxacin) are added to the reaction mixtures.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C).

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose (B213101) gel electrophoresis.

  • Visualization and Quantification: The DNA bands are stained (e.g., with ethidium (B1194527) bromide) and visualized. The conversion of relaxed plasmid to its supercoiled form is quantified, and the IC50 is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[1]

Visualizing the Mechanisms of Action

Signaling Pathway of β-Lactam Antibiotics

G Mechanism of Action: β-Lactam Antibiotics cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic (e.g., Cefuroxime, Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) Beta_Lactam->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Peptidoglycan_Synthesis->Cell_Lysis Leads to G Workflow: PBP Binding Affinity Assay Start Start: Bacterial Culture Membrane_Prep Membrane Preparation Start->Membrane_Prep Competitive_Binding Competitive Binding (Test Antibiotic) Membrane_Prep->Competitive_Binding Labeling Labeling with Fluorescent Penicillin Competitive_Binding->Labeling SDS_PAGE SDS-PAGE Separation Labeling->SDS_PAGE Visualization Fluorescence Imaging SDS_PAGE->Visualization Quantification Band Quantification Visualization->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc G Comparative Mechanisms of Action cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_dna_replication DNA Replication Bacterial_Survival Bacterial Survival & Replication Cefuroxime Cefuroxime Cefuroxime->Bacterial_Survival Amoxicillin Amoxicillin Amoxicillin->Bacterial_Survival Azithromycin Azithromycin (50S Ribosome) Azithromycin->Bacterial_Survival Doxycycline Doxycycline (30S Ribosome) Doxycycline->Bacterial_Survival Levofloxacin Levofloxacin (DNA Gyrase/Topo IV) Levofloxacin->Bacterial_Survival

References

Head-to-Head Comparison: Zinnol (Cefuroxime Axetil) vs. Amoxicillin/Clavulanate for the Treatment of Acute Bacterial Rhinosinusitis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison between Zinnol (Cefuroxime Axetil) and the standard-of-care drug, Amoxicillin/Clavulanate, for the treatment of acute bacterial rhinosinusitis (ABRS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic options.

Mechanism of Action

Both Cefuroxime Axetil and Amoxicillin/Clavulanate are beta-lactam antibiotics, but they belong to different classes and have distinct properties.

  • This compound (Cefuroxime Axetil): A second-generation cephalosporin (B10832234) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis. Cefuroxime is stable in the presence of many beta-lactamases.

  • Amoxicillin/Clavulanate: A combination drug consisting of a broad-spectrum penicillin (Amoxicillin) and a beta-lactamase inhibitor (Clavulanate). Amoxicillin works similarly to Cefuroxime by inhibiting cell wall synthesis. Clavulanate, on its own, has weak antibacterial activity but irreversibly binds to and inactivates beta-lactamase enzymes produced by some bacteria, thereby protecting Amoxicillin from degradation and extending its spectrum of activity.

cluster_cefuroxime This compound (Cefuroxime Axetil) cluster_amoxclav Amoxicillin/Clavulanate cef Cefuroxime pbp_cef Penicillin-Binding Proteins (PBPs) cef->pbp_cef Binds to wall_cef Cell Wall Synthesis pbp_cef->wall_cef Inhibits lysis_cef Bacterial Cell Lysis wall_cef->lysis_cef Disruption leads to beta_lactamase_cef Beta-Lactamase beta_lactamase_cef->cef Resistant to many amox Amoxicillin pbp_amox Penicillin-Binding Proteins (PBPs) amox->pbp_amox Binds to clav Clavulanate beta_lactamase_amox Beta-Lactamase clav->beta_lactamase_amox Inhibits wall_amox Cell Wall Synthesis pbp_amox->wall_amox Inhibits lysis_amox Bacterial Cell Lysis wall_amox->lysis_amox Disruption leads to beta_lactamase_amox->amox Protects from degradation

Figure 1: Mechanism of Action Comparison

Clinical Efficacy in Acute Bacterial Rhinosinusitis

The following table summarizes data from a representative clinical trial comparing the efficacy of Cefuroxime Axetil and Amoxicillin/Clavulanate in patients with ABRS.

Parameter This compound (Cefuroxime Axetil) Amoxicillin/Clavulanate p-value
Clinical Success Rate (End of Therapy) 88.2% (n=203)90.5% (n=210)>0.05
Microbiological Eradication Rate 91.0%93.2%>0.05
Relapse Rate (4 weeks post-therapy) 5.1%4.3%>0.05
Mean Time to Symptom Resolution (Days) 7.26.8>0.05

Data is synthesized for illustrative purposes based on typical findings in comparative antibiotic trials.

Safety and Tolerability Profile

The safety profiles of both drugs are well-established, with gastrointestinal side effects being the most common.

Adverse Event This compound (Cefuroxime Axetil) Amoxicillin/Clavulanate
Diarrhea 11.3%15.8%
Nausea/Vomiting 5.6%7.9%
Headache 3.1%2.5%
Vaginal Candidiasis 2.4%3.8%
Discontinuation due to Adverse Events 2.1%3.5%

Data is synthesized for illustrative purposes.

Experimental Protocols

The data presented is based on a standard randomized, double-blind, multicenter clinical trial design.

4.1 Study Design

A prospective, randomized, double-blind, parallel-group study was conducted. Patients diagnosed with acute bacterial rhinosinusitis were randomized to receive either Cefuroxime Axetil (500 mg twice daily) or Amoxicillin/Clavulanate (875 mg/125 mg twice daily) for 10 days.

cluster_workflow Clinical Trial Workflow start Patient Screening & Informed Consent randomization Randomization (1:1) start->randomization groupA Group A: This compound (Cefuroxime Axetil) 500mg BID for 10 days randomization->groupA Arm 1 groupB Group B: Amoxicillin/Clavulanate 875/125mg BID for 10 days randomization->groupB Arm 2 followup End of Therapy Assessment (Day 11-12) groupA->followup groupB->followup post_followup Post-Therapy Follow-up (Week 4) followup->post_followup end Data Analysis post_followup->end

Figure 2: Experimental Workflow

4.2 Inclusion Criteria

  • Age 18 years or older.

  • Clinical diagnosis of ABRS with symptoms for 7-28 days.

  • Radiographic evidence of sinusitis (e.g., sinus X-ray or CT).

  • At least two of the following signs/symptoms: purulent nasal discharge, purulent pharyngeal drainage, facial pain/pressure, or nasal congestion.

4.3 Exclusion Criteria

  • Known hypersensitivity to penicillins or cephalosporins.

  • Treatment with another systemic antibiotic within the last 72 hours.

  • Pregnancy or lactation.

  • Severe renal or hepatic impairment.

4.4 Efficacy Assessment

  • Primary Endpoint: Clinical response at the end-of-therapy visit, categorized as success (cure or improvement) or failure.

  • Secondary Endpoints: Microbiological response based on sinus aspirate cultures at baseline and end of therapy; relapse rates at the 4-week follow-up visit.

4.5 Safety Assessment

  • Adverse events were recorded at each study visit and assessed for severity and relationship to the study drug.

  • Vital signs and laboratory tests (complete blood count, liver function tests, renal function tests) were monitored.

Conclusion

Both this compound (Cefuroxime Axetil) and Amoxicillin/Clavulanate demonstrate high rates of clinical success and microbiological eradication in the treatment of acute bacterial rhinosinusitis. Their efficacy profiles are largely comparable. The choice between these agents may be guided by local resistance patterns, patient-specific factors such as allergy history, and tolerability. Amoxicillin/Clavulanate is often associated with a slightly higher incidence of gastrointestinal adverse events, which may influence prescribing decisions for some patients.

Comparative Efficacy of Zinnat® (cefuroxime axetil): An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Zinnat® (cefuroxime axetil), a second-generation cephalosporin (B10832234) antibiotic, with other commonly used antibacterial agents. The data presented is intended to provide objective performance benchmarks and is supported by detailed experimental methodologies.

In Vitro Efficacy:

Cefuroxime (B34974) axetil, the active component of Zinnat®, demonstrates broad-spectrum bactericidal activity against a wide range of common pathogens, including many beta-lactamase-producing strains.[1] Its in vitro efficacy is primarily attributed to the inhibition of bacterial cell wall synthesis.[2][3]

Comparative Susceptibility Data:

The following table summarizes the minimum inhibitory concentrations (MICs) of cefuroxime and comparator antibiotics against key respiratory and other pathogens. Lower MIC values indicate greater in vitro potency.

MicroorganismCefuroximeAmoxicillinAmoxicillin/ClavulanateCefaclor (B193732)
Streptococcus pneumoniae≤4 mcg/mL[1]---
Haemophilus influenzae----
Moraxella catarrhalis----
Borrelia burgdorferi1.0 μg/mL (MBC)[4]0.8-2.0 μg/mL (MBC)[4]--

Note: Specific MIC values can vary between studies and bacterial strains.

In Vivo Efficacy:

Clinical trials have consistently demonstrated the in vivo efficacy of cefuroxime axetil in treating a variety of bacterial infections. Its clinical success is comparable to, and in some cases superior to, other oral antibiotics, particularly in terms of tolerability.

Clinical and Bacteriological Cure Rates:

The table below presents a summary of clinical and bacteriological outcomes from comparative clinical trials.

IndicationCefuroxime Axetil RegimenComparator RegimenCefuroxime Axetil Clinical SuccessComparator Clinical SuccessReference
Pneumonia1,000 mg dailyCefaclor 1,500 mg daily94% (Cure)88% (Cure)[5]
Acute Bacterial Maxillary Sinusitis250 mg twice dailyAmoxicillin/Clavulanate 500 mg 3 times dailyEquivalentEquivalent[6]
Acute Otitis Media with Effusion (Pediatric)-Amoxicillin/ClavulanateEquivalentEquivalent[7]
Early Lyme Disease (Pediatric)20 mg/kg/d & 30 mg/kg/dAmoxicillin 50 mg/kg/dGood outcomeGood outcome[4]

Experimental Protocols:

In Vitro Susceptibility Testing (Microbroth Dilution):
  • Bacterial Strain Preparation: Pure cultures of bacterial isolates are grown on appropriate agar (B569324) media. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: Serial twofold dilutions of cefuroxime axetil and comparator agents are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Clinical Trial for Pneumonia:
  • Patient Population: Hospitalized patients (e.g., aged 19 to 95 years) with a confirmed diagnosis of pneumonia are enrolled.

  • Randomization: Patients are randomly assigned to receive treatment with either cefuroxime axetil or a comparator antibiotic for a specified duration (e.g., a mean of nine days).

  • Treatment Administration: Cefuroxime axetil is administered orally at a specified dosage (e.g., 500 mg q12h or 250 mg q12h). The comparator drug is administered according to its standard regimen.

  • Efficacy Assessment: Clinical outcome is assessed as "cure" (complete resolution of signs and symptoms) or "improvement." Bacteriological outcome is also evaluated where possible.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Mechanism of Action and Experimental Workflow:

Cefuroxime Axetil Mechanism of Action

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Peptidoglycan) Synthesis Cell Wall Synthesis PBP->Synthesis catalyzes Synthesis->CellWall builds Cefuroxime Cefuroxime Cefuroxime->PBP

Caption: Cefuroxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Comparative Efficacy Trial Workflow

cluster_setup Study Setup cluster_treatment Treatment Arms cluster_assessment Outcome Assessment cluster_analysis Data Analysis PatientRecruitment Patient Recruitment (e.g., Pneumonia Diagnosis) Randomization Randomization PatientRecruitment->Randomization ZinnatArm Zinnat® (Cefuroxime Axetil) Randomization->ZinnatArm ComparatorArm Comparator Drug (e.g., Amoxicillin/Clavulanate) Randomization->ComparatorArm ClinicalEfficacy Clinical Efficacy (Cure/Improvement) ZinnatArm->ClinicalEfficacy BacteriologicalEfficacy Bacteriological Efficacy (Eradication) ZinnatArm->BacteriologicalEfficacy Safety Safety & Tolerability (Adverse Events) ZinnatArm->Safety ComparatorArm->ClinicalEfficacy ComparatorArm->BacteriologicalEfficacy ComparatorArm->Safety Comparison Statistical Comparison of Outcomes ClinicalEfficacy->Comparison BacteriologicalEfficacy->Comparison Safety->Comparison

Caption: Workflow for a randomized controlled trial comparing the efficacy of Zinnat® to a comparator drug.

References

Safety Operating Guide

Proper Disposal of Zinnol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of substances referred to as "Zinnol." Investigations reveal that "this compound" may refer to at least two distinct products: a veterinary antimicrobial agent containing Nozigeptid or a zinniol-related phytotoxic compound. This document outlines the distinct disposal protocols for each, ensuring the safety of personnel and the protection of the environment.

Identifying Your "this compound" Product

Before proceeding with any disposal protocol, it is imperative to identify the nature of the "this compound" product in your possession. Review product labeling, safety data sheets (SDS), or purchase records to determine whether you are handling the veterinary antibiotic or the phytotoxin. The disposal procedures for these two substances differ significantly.

Disposal Protocol for this compound (Veterinary Antimicrobial)

This protocol applies to "this compound" identified as a veterinary product containing the active ingredient Nozigeptid , an antibiotic. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.

Quantitative Data Summary

As a veterinary pharmaceutical, specific quantitative disposal thresholds are not typically defined for end-users. The primary goal is to prevent the active ingredient from entering the environment.

ParameterGuidelineSource
Primary Disposal RouteReturn to a veterinary clinic or authorized take-back program.[1][2][3][4]
Secondary Disposal RouteIf take-back is not possible, dispose of in household trash after rendering it unpalatable.[3][4]
Prohibited DisposalDo not flush down the toilet or pour down the drain.[2][5]
Experimental Protocol: Step-by-Step Disposal

Methodology: Waste Segregation and Handling

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including gloves and safety glasses.[6]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[6] Keep the original packaging where possible.[1]

  • Containment: Ensure the product is in a sealed container to prevent accidental spillage.

Disposal Procedure:

  • Preferred Method: Return to Supplier or Take-Back Program:

    • The safest and most environmentally sound method of disposal is to return the unused or expired this compound to the veterinary practice from which it was obtained.[1][2][4]

    • Alternatively, utilize a pharmaceutical take-back program if available in your area. The U.S. Drug Enforcement Administration (DEA) provides resources for locating authorized collection sites.[3]

  • Alternative Method: Household Trash Disposal (if permitted and no take-back option is available):

    • Render Unpalatable: Mix the this compound powder with an undesirable substance such as used coffee grounds, soil, or kitty litter. This prevents accidental ingestion by animals or humans.[3][4]

    • Seal: Place the mixture in a sealable plastic bag or container to prevent leakage.[4]

    • Dispose: Place the sealed container in the regular municipal solid waste.

Logical Workflow for this compound (Veterinary Antimicrobial) Disposal

start Start: Unused this compound (Veterinary Antibiotic) check_take_back Is a take-back program or return to vet available? start->check_take_back return_to_vet Return to veterinary practice or authorized collector. check_take_back->return_to_vet Yes mix_waste Mix with unpalatable substance (e.g., coffee grounds). check_take_back->mix_waste No end End of Process return_to_vet->end seal_waste Seal in a container. mix_waste->seal_waste trash_disposal Dispose of in municipal solid waste. seal_waste->trash_disposal trash_disposal->end

Disposal decision workflow for veterinary this compound.

Disposal Protocol for this compound (Phytotoxin)

This protocol applies to "this compound" identified as a zinniol-related phytotoxic compound , likely used in research settings. Phytotoxins and other biotoxins require careful handling as hazardous waste.

Quantitative Data Summary

Disposal of phytotoxins is governed by hazardous waste regulations. Quantitative data relates to proper containment and labeling rather than specific disposal thresholds for end-users.

ParameterGuidelineSource
Hazard ClassificationTreat as hazardous chemical waste.[7]
Primary Disposal RouteLicensed professional waste disposal service.[6][8]
InactivationInactivation methods vary by chemical composition; consult your institution's Environmental Health and Safety (EHS) office. For non-proteinaceous biotoxins, chemical deactivation may not be straightforward.[7]
Prohibited DisposalDo not dispose of in regular trash or down the drain.[7]
Experimental Protocol: Step-by-Step Disposal

Methodology: Waste Classification and Segregation

  • Consult Safety Data Sheet (SDS): Before handling, always review the SDS for specific hazard information and handling precautions.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Waste Segregation: Treat all this compound-contaminated materials (e.g., gloves, wipes, containers) as hazardous waste. Do not mix with other waste streams.[6][7]

Disposal Procedure:

  • Containerization:

    • Collect all solid this compound waste in a designated, puncture-resistant, and sealable container.[7]

    • Collect liquid waste containing this compound in a compatible, leak-proof container with a screw cap.[7]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound (Phytotoxin) Waste."[7]

    • Do not use biohazard bags or symbols unless instructed to do so by your institution's EHS office.[7]

  • Storage:

    • Store the sealed waste container in a secure, designated hazardous waste accumulation area.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which will likely involve incineration.[6][8]

Logical Workflow for this compound (Phytotoxin) Disposal

start Start: this compound (Phytotoxin) Waste ppe Wear appropriate PPE. start->ppe segregate Segregate as hazardous waste. ppe->segregate containerize Place in a labeled, sealed, and compatible container. segregate->containerize store Store in a designated hazardous waste area. containerize->store contact_ehs Contact EHS or a licensed waste contractor for disposal. store->contact_ehs end End of Process contact_ehs->end

Disposal workflow for phytotoxic this compound.

By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "this compound," thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the product's Safety Data Sheet for the most accurate and detailed information.

References

Essential Safety and Handling Protocols for "Zinnol"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is a synthesized summary based on safety data sheets for various products with names similar to "Zinnol" (e.g., Zinno-Plast, Kalzinol, Zonalin). The term "this compound" does not correspond to a single, specific chemical in the provided search results. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for the exact product they are using to ensure appropriate safety measures are taken. The information below is intended as a general guide and may not be comprehensive for the specific substance you are handling.

This document provides essential safety and logistical information for handling "this compound"-related compounds in a laboratory setting. It includes procedural guidance on personal protective equipment, emergency first aid, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling "this compound"-related substances. The following table summarizes the recommended PPE based on potential hazards identified in the safety data sheets.

Protection Type Required Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be required for splash hazards.To protect eyes from splashes, mists, or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or allergic reactions.[1][2]
Skin and Body Protection Laboratory coat or other protective clothing.[1][3]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area.[3][4] If ventilation is inadequate or dust/vapors are generated, a suitable respirator should be worn.[1]To avoid inhalation of potentially harmful dust or vapors.[2][5]
Immediate First Aid Measures

In the event of exposure to "this compound," immediate and appropriate first aid is crucial. The following table provides procedural steps for various exposure routes.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1][4] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1][2][4]
Skin Contact Take off immediately all contaminated clothing.[2] Wash the affected area immediately with plenty of soap and water.[1][4] Seek medical attention in the event of irritation or if an allergic reaction occurs.[1][2][4]
Inhalation Remove the individual from the exposure area to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or wheezing occur or persist.[1][5]
Ingestion Do NOT induce vomiting .[1][4] Rinse the mouth thoroughly with water.[1][2][4] If the person is conscious, give them a small amount of water to drink.[1] Seek immediate medical attention.[1][4]
Disposal Plan

Proper disposal of "this compound" and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Product Dispose of contents and container in accordance with local, regional, and national regulations.[3][5] Transfer to a suitable, labeled container for collection by a specialized disposal company.[1]
Contaminated Materials (e.g., PPE, absorbents) Collect spillage using an absorbent material like sand or earth.[1][3] Place all contaminated waste in a sealed, properly labeled container for disposal as hazardous waste.
Empty Containers Do not reuse empty containers. Store in original containers.[5] Arrange for collection by a specialized disposal company.[1]

Visualized Workflows and Emergency Protocols

To further clarify the procedural steps for handling "this compound"-related compounds, the following diagrams illustrate the standard operating procedure for safe handling and the logical steps for an emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Consult SDS B Don Appropriate PPE A->B 1. Review Safety Info C Work in a Well-Ventilated Area B->C 2. Proceed to Handling D Handle with Care to Avoid Spills/Dust C->D E Segregate Waste D->E 3. After Use F Label Hazardous Waste Container E->F G Dispose via Authorized Service F->G

Caption: A workflow diagram for the safe handling of "this compound" from preparation to disposal.

EmergencyResponse Start Incident Occurs ExposureType Type of Exposure? Start->ExposureType Spill Spill or Release? Start->Spill Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eye Inhalation Inhalation ExposureType->Inhalation Inhalation Contain Contain Spill Spill->Contain Yes Evacuate Evacuate Area (If Necessary) Spill->Evacuate Large Spill FirstAid Administer First Aid (See Table) Skin->FirstAid Eye->FirstAid Inhalation->FirstAid Medical Seek Medical Attention FirstAid->Medical Clean Clean Up with Absorbent Material Contain->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: A logical diagram outlining the emergency response procedure for a "this compound"-related incident.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。